4-Bromo-2-furoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYBHRYGIXHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481918 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-02-9 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-furoic Acid: A Comprehensive Technical Guide for Researchers
For immediate release:
This whitepaper provides an in-depth technical overview of 4-bromo-2-furoic acid, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research and development. This document details its fundamental properties, reactivity, and key synthetic applications, offering a valuable resource for scientists and professionals in drug discovery and materials science.
Fundamental Properties of this compound
This compound is a halogenated derivative of 2-furoic acid. The presence of the bromine atom and the carboxylic acid functional group on the furan ring makes it a valuable intermediate for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point of this compound in the literature, with some sources citing a range of 115-127 °C. The value of 230-232 °C is, however, more frequently cited by major chemical suppliers.[1] This variation may be attributable to different polymorphic forms or the presence of impurities.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromofuran-2-carboxylic acid | [1] |
| CAS Number | 3439-02-9 | [1] |
| Chemical Formula | C₅H₃BrO₃ | [1] |
| Molecular Weight | 190.98 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 230-232 °C | [1] |
| Boiling Point | 283.9 °C at 760 mmHg | [2] |
| Density | 1.891 g/cm³ | [2] |
| pKa (Predicted) | 2.91 ± 0.15 | |
| SMILES | O=C(O)c1oc(Br)cc1 | |
| InChI | InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |
Solubility
Specific solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, 2-furoic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. Its solubility in aqueous solutions is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid group.
Synthesis of this compound
While various synthetic routes exist, a common laboratory-scale approach involves the bromination of 2-furoic acid. The following diagram illustrates a general workflow for this transformation.
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for a related tandem bromination-hydroxycarbonylation reaction of 2-furoic acid is provided in section 4.1.
Reactivity and Synthetic Applications
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[2] Its derivatives have shown potential as antifungal and antibacterial agents.[2]
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between the furan ring and various aryl or vinyl boronic acids or esters.
Caption: General catalytic cycle for the Suzuki coupling reaction.
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a route to substituted furoic acid derivatives with alkenyl side chains.
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is employed to introduce alkyne moieties onto the furan ring, a valuable transformation for the synthesis of conjugated systems and further functionalization.
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, enabling the synthesis of various aminofuran derivatives, which are of interest in medicinal chemistry.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative experimental protocols for reactions involving furoic acid derivatives. While these protocols may not use this compound as the starting material, they provide a solid foundation for adaptation by a skilled synthetic chemist.
One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid via Bromination-Hydroxycarbonylation[3]
-
Materials:
-
2-Furoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Bromine (Br₂)
-
Acetic acid (HOAc)
-
Sodium acetate (NaOAc)
-
Carbon monoxide (CO)
-
Nitrogen (N₂)
-
-
Procedure:
-
To a reaction vessel, add 2-furoic acid, Pd(OAc)₂, and Xantphos in an acetic acid/sodium acetate buffer solution.
-
Purge the vessel with N₂.
-
Introduce bromine and heat the mixture to carry out the bromination step.
-
After the bromination is complete, introduce carbon monoxide into the reaction vessel.
-
Continue heating to facilitate the hydroxycarbonylation reaction.
-
After the reaction is complete, cool the mixture and isolate the 2,5-furandicarboxylic acid product.
-
General Protocol for Suzuki Coupling of an Aryl Bromide[4]
-
Materials:
-
Aryl bromide (e.g., this compound derivative) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equiv)
-
Cesium carbonate (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water
-
Argon
-
-
Procedure:
-
To a pressure flask equipped with a stir bar, add the aryl bromide, arylboronic acid, and cesium carbonate.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with argon for 10 minutes.
-
Add the palladium catalyst and continue to sparge with argon for an additional 10 minutes.
-
Seal the vessel and heat the reaction mixture at 100 °C overnight with stirring.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite.
-
Perform an aqueous work-up and purify the product by column chromatography.
-
General Protocol for Heck Reaction of an Aryl Bromide
-
Materials:
-
Aryl bromide (e.g., this compound derivative)
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF or NMP)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, palladium catalyst, and phosphine ligand.
-
Add the solvent, alkene, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically above 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
-
General Protocol for Sonogashira Coupling of an Aryl Halide[5]
-
Materials:
-
Aryl halide (e.g., this compound derivative) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Base (e.g., diisopropylamine) (7.0 equiv)
-
Solvent (e.g., THF)
-
-
Procedure:
-
To a solution of the aryl halide in THF at room temperature, sequentially add the palladium catalyst, copper(I) iodide, base, and terminal alkyne.
-
Stir the reaction for a few hours.
-
Dilute with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide[6]
-
Materials:
-
Aryl halide (e.g., this compound derivative) (1.0 equiv)
-
Amine (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., anhydrous toluene)
-
-
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, charge the aryl halide, palladium catalyst, and base.
-
Add a solution of the amine in anhydrous toluene.
-
Seal the vial and stir the contents at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Biological Activity
The furan nucleus is a common scaffold in many biologically active compounds.[3] Derivatives of this compound have been investigated for their potential antimicrobial properties.[2] The ability to readily functionalize the furan ring through the reactions described above makes this compound a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications. Further research into the biological activities of its derivatives is an active area of investigation.
Conclusion
This compound is a key heterocyclic compound with significant utility in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, reactivity, and synthetic applications, serving as a valuable resource for researchers in the pharmaceutical, agrochemical, and materials science industries.
References
4-Bromo-2-furoic acid chemical structure and CAS number
An In-depth Technical Guide to 4-Bromo-2-furoic acid
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physical properties, and its role as a versatile building block in organic synthesis.
Chemical Identity and Structure
This compound is an organic compound consisting of a furan ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.[2] Its unique structure, featuring both a bromo and a carboxylic acid functional group, allows for a wide range of chemical modifications.[1]
-
Chemical Formula : C₅H₃BrO₃[2]
-
IUPAC Name : 4-bromofuran-2-carboxylic acid[2]
-
Synonyms : 4-Bromofuran-2-carboxylic acid, 4-Bromo-2-furancarboxylic acid[2][4][5]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 190.98 g/mol | [2][4] |
| Appearance | Off-white to yellow solid | [5] |
| Melting Point | 230-232 °C (decomposes) | [2] |
| Boiling Point | 283.9 °C at 760 mmHg | [2][4] |
| Density | 1.891 g/cm³ | [2][4] |
| Flash Point | 125 °C | [2][5] |
| pKa | 2.91 ± 0.15 (Predicted) | [5] |
| Storage Temperature | 2-8°C, dry seal | [1][5] |
| MDL Number | MFCD00092494 | [1][2] |
| PubChem CID | 12239446 | [2] |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical compounds.[1] Its bifunctional nature allows for sequential or orthogonal chemical transformations.
-
Intermediate for Bioactive Compounds : It is a key intermediate for creating biologically active compounds, including potential antifungal and antibacterial agents, leveraging the inherent bioactivity of the furan ring.[1]
-
Cross-Coupling Reactions : The presence of the bromo group makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[1] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds by forming new carbon-carbon bonds.
-
Functional Materials : It also serves as a monomer or building block in the synthesis of specialty polymers and other functional materials where halogenated aromatic structures are desired.[1]
Caption: Role of this compound in synthetic workflows.
Experimental Protocols
Given its significant role in cross-coupling reactions, this section provides a representative experimental protocol for a Suzuki coupling reaction, a key application cited for this compound.[1] This methodology illustrates how this compound can be used to form a new carbon-carbon bond.
Objective: To synthesize a 4-aryl-2-furoic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a flame-dried reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes to ensure anaerobic conditions.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final 4-aryl-2-furoic acid product.
Safety and Handling
This compound is associated with several hazard statements and requires careful handling.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][5]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
Spectroscopic Profile of 4-Bromo-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-furoic acid, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain raw spectral data, this guide focuses on predicted values and characteristic spectral features derived from analogous compounds and general spectroscopic principles. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for researchers to generate and interpret their own data.
Core Data Presentation
The quantitative spectroscopic data for this compound is summarized in the tables below. These values are predicted and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4 - 7.6 | Doublet | H5 |
| ~7.2 - 7.4 | Doublet | H3 |
| >10 | Singlet (broad) | -COOH |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (Carboxylic Acid) |
| ~145 - 150 | C2 |
| ~125 - 130 | C5 |
| ~120 - 125 | C3 |
| ~110 - 115 | C4 |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H | Carboxylic acid, broad band |
| ~1700 | C=O | Carboxylic acid, strong absorption |
| ~1550, ~1460 | C=C | Furan ring stretching |
| ~1200 | C-O | Carboxylic acid stretching |
| Below 800 | C-Br | Stretching |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 190/192 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |
| 173/175 | [M-OH]⁺ | Loss of hydroxyl radical |
| 145/147 | [M-COOH]⁺ | Loss of carboxylic acid group |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis or precise chemical shift referencing is required.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Ionization Mode: Positive or negative ion mode can be used, though ESI in negative mode is often suitable for carboxylic acids.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Procedure:
-
Introduce the sample solution into the ion source.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Solubility characteristics of 4-Bromo-2-furoic acid in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-furoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for understanding and determining the solubility of this compound. This includes a summary of its physical properties, a detailed, generalized experimental protocol for solubility determination, and a discussion of the expected solubility based on the characteristics of the parent compound, 2-furoic acid.
Introduction to this compound
This compound is a halogenated derivative of 2-furoic acid. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a carboxylic acid group and a bromine atom on a furan ring, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation in drug development processes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.
| Property | Value | Reference |
| Chemical Formula | C₅H₃BrO₃ | [1][2] |
| Molecular Weight | 190.98 g/mol | [1][2] |
| Melting Point | 230-232 °C | [2] |
| Boiling Point | 283.9 °C at 760 mmHg | [1][2] |
| Density | 1.891 g/cm³ | [1] |
| Appearance | Off-white to yellow solid |
Solubility Profile
Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Soluble | Polar protic solvent, similar to methanol. |
| Acetone | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor. |
| Diethyl Ether | Moderately Soluble to Soluble | Less polar than alcohols and acetone, but the ether oxygen can interact with the solute. 2-Furoic acid is readily soluble in ether.[4] |
| Dichloromethane (DCM) | Sparingly Soluble to Moderately Soluble | A common solvent for organic compounds, but less polar than the aforementioned solvents. |
| Hexane | Insoluble to Sparingly Soluble | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid group. |
| Toluene | Sparingly Soluble | Aromatic, non-polar solvent. |
| Water | Sparingly Soluble | While the carboxylic acid group can hydrogen bond with water, the overall molecule has significant non-polar character. 2-Furoic acid has moderate water solubility (approx. 36 g/L at 20°C).[4] |
Note: This table is based on chemical principles and data for the parent compound and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the isothermal saturation method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle for a few hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty flask.
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the diluted sample by comparing its response (peak area or absorbance) to the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Analysis
The solubility (S) can be expressed in various units:
-
Mass/Volume: S ( g/100 mL) = (mass of solute in g / volume of solution in mL) * 100
-
Molarity: S (mol/L) = (moles of solute / volume of solution in L)
The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.
Visualized Experimental Workflow
The following diagrams illustrate the key workflows for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides a robust framework for its determination. Based on its chemical structure and the properties of related compounds, it is predicted to be soluble in polar organic solvents. The provided experimental protocol offers a detailed methodology for researchers to obtain precise and accurate solubility data, which is essential for the effective application of this compound in research and development. The successful execution of these methods will enable the generation of valuable data to fill the current knowledge gap.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-furoic acid is a valuable heterocyclic building block used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of both a carboxylic acid and a bromine atom on the furan ring, allowing for diverse chemical modifications such as cross-coupling reactions (e.g., Suzuki, Heck) to construct more complex molecules.[1] Unlike its 5-bromo isomer, the synthesis of this compound is not straightforward via direct electrophilic bromination of 2-furoic acid, which preferentially yields the 5-bromo and 4,5-dibromo derivatives.[2] This guide provides a comprehensive overview of a plausible synthetic strategy and details established methods for its subsequent purification.
Synthesis of this compound
The regioselective synthesis of this compound requires a multi-step approach, as direct bromination is not selective for the 4-position. The following proposed pathway leverages organometallic chemistry, specifically regioselective lithiation, to achieve the desired substitution pattern. This route begins with 3,4-dibromofuran, a known starting material.[3]
Proposed Synthetic Pathway: Lithiation and Carboxylation
This strategy involves three key steps:
-
Regioselective Lithiation: 3,4-dibromofuran is treated with n-butyllithium (n-BuLi). Deprotonation is expected to occur selectively at the C2 position, which is the most acidic α-position on the furan ring.[4]
-
Carboxylation: The resulting lithiated intermediate is quenched with carbon dioxide (dry ice) to install a carboxylic acid group at the C2 position, yielding 3,4-dibromo-2-furoic acid.
-
Selective Debromination: The final step involves the selective removal of the bromine atom at the C3 position. This can be challenging but may be achieved through methods like catalytic hydrogenation under specific conditions that favor reduction of the more sterically accessible C-Br bond.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 3,4-Dibromo-2-furoic acid
-
Under an inert argon atmosphere, add 3,4-dibromofuran (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
In a separate flask, prepare an excess of crushed dry ice. Carefully pour the reaction mixture onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding water.
-
Make the aqueous layer acidic (pH ~2) by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dibromo-2-furoic acid.
Step 3: Synthesis of this compound (Selective Debromination)
-
Dissolve the crude 3,4-dibromo-2-furoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a base, such as triethylamine (2.0 eq), to the solution.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with dilute acid to remove the base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound, which can then be purified.
Purification Methods
Achieving high purity is critical for subsequent applications. The primary methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.[5] The choice depends on the impurity profile and the required scale.
Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
Table 1: Potential Recrystallization Solvent Systems
| Solvent System | Type | Rationale |
|---|---|---|
| Water | Polar Protic | Carboxylic acids often have sufficient solubility in hot water for recrystallization, with low solubility in cold water.[8] |
| Ethanol/Water | Mixed Polar | The compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added until turbidity appears, then redissolved with a drop of ethanol before slow cooling.[9] |
| Toluene | Aromatic | Suitable for aromatic carboxylic acids; slow cooling can yield high-purity crystals. |
| Ethyl Acetate/Hexane | Mixed Polarity | Similar to the ethanol/water system, where hexane acts as the anti-solvent. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., water or an ethanol/water mixture) while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove insoluble impurities and charcoal.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[5][11]
Table 2: Typical Conditions for Flash Column Chromatography
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A small amount of acetic acid (0.5-1%) is often added to the eluent to improve the peak shape of carboxylic acids and prevent tailing. |
| Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1) to elute the compound. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into a glass column. Pack the silica gel evenly using positive pressure.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Pass the eluent through the column under positive pressure.[5]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
Caption: Workflow for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-DIBROMOFURAN synthesis - chemicalbook [chemicalbook.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 4-Bromo-2-furoic acid: Discovery, Historical Context, and Synthetic Methodologies
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-furoic acid, a halogenated derivative of 2-furoic acid. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its applications, particularly as a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The historical context of furan chemistry, which provides the backdrop for the emergence of this compound, is also discussed.
Historical Context: The Dawn of Furan Chemistry
The journey into the world of furan chemistry began not with the parent heterocycle, furan, but with one of its most important derivatives: 2-furoic acid. In 1780, the Swedish chemist Carl Wilhelm Scheele was the first to describe a furan derivative, which he named "pyromucic acid". He obtained this white crystalline solid through the dry distillation of mucic acid. It was not until 1831 that another significant furan derivative, furfural, was reported by Johann Wolfgang Döbereiner. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870.
While the discovery of 2-furoic acid is well-documented, the specific historical details surrounding the first synthesis of this compound are not as clearly recorded in seminal publications. Its emergence is likely a result of the broader exploration of electrophilic substitution reactions on the furan ring, a testament to the growing understanding of aromatic chemistry in the late 19th and early 20th centuries. The bromination of 2-furoic acid would have been a logical step for chemists of that era to investigate the influence of substituents on the reactivity of the furan nucleus. Today, this compound is recognized as a valuable building block in organic synthesis.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrO₃ | [1] |
| Molecular Weight | 190.98 g/mol | [1] |
| CAS Number | 3439-02-9 | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 115-127 °C | |
| Boiling Point | 283.9 °C at 760 mmHg | [1] |
| Density | 1.891 g/cm³ | [1] |
| pKa | 2.91 ± 0.15 (Predicted) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-furoic acid. The furan ring is susceptible to electrophilic attack, and the carboxylic acid group directs incoming electrophiles to the C4 and C5 positions. The reaction conditions can be controlled to favor the formation of the 4-bromo isomer.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the bromination of 2-furoic acid.
Materials:
-
2-furoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for acidification)
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoic acid in the chosen anhydrous solvent.
-
Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally stirred at room temperature or gently heated to ensure completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily due to the presence of three functional handles: the carboxylic acid, the bromine atom, and the furan ring itself. These features allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
The carboxylic acid group can be readily converted into esters, amides, and other derivatives. The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and alkyl substituents. The furan ring can participate in various cycloaddition reactions and can also be a key structural motif in biologically active compounds.
Derivatives of this compound have been investigated for a range of biological activities, including as intermediates for antifungal and antibacterial agents.[1] Its utility in the construction of complex molecular scaffolds makes it a compound of significant interest to medicinal chemists and drug development professionals.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-2-furancarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the physicochemical properties, experimental characterization protocols, and synthetic considerations for 4-bromo-2-furancarboxylic acid.
Core Physicochemical Properties
4-bromo-2-furancarboxylic acid is a halogenated heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its furan ring and the presence of both bromo and carboxylic acid functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis.[1]
The key physicochemical properties of 4-bromo-2-furancarboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromofuran-2-carboxylic acid | [2] |
| Synonyms | 4-bromo-2-furoic acid; 2-furancarboxylic acid, 4-bromo- | [3][4] |
| CAS Number | 3439-02-9 | [3] |
| Molecular Formula | C₅H₃BrO₃ | [1][3][4] |
| Molecular Weight | 190.98 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 115-127 °C | [3][4] |
| Boiling Point | 283.9 - 284 °C at 760 mmHg | [1][3][4] |
| Density | 1.891 g/cm³ | [1][3][4] |
| pKa (Predicted) | 2.91 ± 0.15 | [4] |
| Flash Point | 125 - 125.5 °C | [3][4] |
| Storage | 2-8°C, under dry conditions | [1][4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard methods and may require optimization based on specific laboratory conditions and equipment.
The pKa value is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.
Materials:
-
4-bromo-2-furancarboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Accurately weigh a sample of 4-bromo-2-furancarboxylic acid and dissolve it in a known volume of deionized water to create a solution of at least 10⁻⁴ M.[6] Gentle warming may be necessary to aid dissolution; if so, the solution should be cooled to room temperature before proceeding.[7]
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[5]
-
Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5]
-
Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[5]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[5]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid (pH = pKa at this point).[7]
-
Replication: Perform a minimum of three titrations to ensure accuracy and calculate the average pKa value.[5]
This protocol outlines a general method for qualitatively and semi-quantitatively determining the solubility of 4-bromo-2-furancarboxylic acid in various solvents.
Materials:
-
4-bromo-2-furancarboxylic acid
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaHCO₃, 5% HCl)
-
Small test tubes
-
Spatula
-
Vortex mixer or shaker
-
Graduated pipette or burette
Procedure:
-
Sample Preparation: Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[8]
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[8]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to facilitate dissolution.[8][9]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions.
-
Classification:
-
Water Solubility: Test solubility in water first. If soluble, the compound contains a polar functional group.[8]
-
Acid/Base Solubility: If insoluble in water, test solubility in 5% NaHCO₃ and 5% HCl. Solubility in 5% NaHCO₃ indicates a strong organic acid (like a carboxylic acid).[8] Solubility in 5% HCl indicates an organic base.[8]
-
-
Quantitative Estimation: For a more quantitative measure, continue adding known volumes of the solvent until the solid is completely dissolved. The solubility can then be expressed as the mass of solute per volume of solvent required for dissolution.[10]
Synthetic and Characterization Logic
The following diagrams illustrate logical workflows relevant to the study of 4-bromo-2-furancarboxylic acid.
4-bromo-2-furancarboxylic acid can be synthesized via the bromination of a suitable furan precursor. The diagram below outlines a plausible two-step synthetic workflow starting from 2-furancarboxylic acid.
Caption: A logical workflow for the synthesis of 4-bromo-2-furancarboxylic acid.
Once synthesized and purified, the compound must be characterized to confirm its identity and purity. The following diagram illustrates a typical experimental workflow for this process.
Caption: A workflow for the physicochemical characterization of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-BROMOFURAN-2-CARBOXYLICACID | CAS 3439-02-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-BROMOFURAN-2-CARBOXYLICACID | 3439-02-9 [amp.chemicalbook.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. web.williams.edu [web.williams.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. researchgate.net [researchgate.net]
Theoretical Studies on the Electronic Structure of 4-Bromo-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 4-Bromo-2-furoic acid. While direct computational studies on this specific molecule are not extensively available in the current literature, this document synthesizes information from theoretical investigations of the parent molecule, 2-furoic acid, and related brominated heterocyclic compounds. The guide details the computational protocols, presents expected quantitative data for key electronic parameters, and visualizes the theoretical workflow. This information is intended to serve as a foundational resource for researchers and professionals involved in the computational analysis and drug development of halogenated furoic acid derivatives.
Introduction
Furan derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and a carboxylic acid group to the furan ring, as in this compound, is expected to modulate its electronic properties, reactivity, and potential biological activity. Theoretical studies are invaluable for understanding these modifications at a molecular level. This guide outlines the standard computational approaches used to investigate the electronic structure of such molecules.
Computational Methodologies
The primary theoretical approach for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.
Software and Theoretical Models
Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. The B3LYP functional is a widely employed hybrid functional for such studies, often paired with a Pople-style basis set like 6-311++G(d,p). This combination is known to provide reliable geometries and electronic properties for organic molecules.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing atomic charges.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.
Expected Quantitative Data
Based on studies of 2-furoic acid and similar molecules, the following tables summarize the expected ranges for key quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Molecular Orbital Energies
| Parameter | Expected Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Table 2: Selected Optimized Geometric Parameters
| Bond/Angle | Expected Value |
| C-Br Bond Length | 1.85 - 1.95 Å |
| C=O Bond Length | 1.20 - 1.25 Å |
| O-H Bond Length | 0.96 - 0.98 Å |
| C-O-C Angle (in ring) | 105 - 110° |
Table 3: Mulliken Atomic Charges
| Atom | Expected Charge (a.u.) |
| Bromine (Br) | -0.1 to -0.2 |
| Carbonyl Oxygen (O) | -0.5 to -0.6 |
| Hydroxyl Oxygen (O) | -0.6 to -0.7 |
| Carbonyl Carbon (C) | +0.7 to +0.8 |
Visualizations
Molecular Structure
The following diagram illustrates the atomic numbering scheme for this compound.
Caption: Atomic numbering of this compound.
Computational Workflow
The logical flow of a theoretical study on the electronic structure of this compound is depicted below.
Caption: Computational workflow for electronic structure analysis.
Conclusion
This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By leveraging Density Functional Theory, researchers can gain significant insights into the molecule's geometric and electronic properties. The provided data tables and workflow diagrams serve as a valuable reference for initiating and conducting computational studies on this and related compounds, thereby aiding in the rational design of new molecules for pharmaceutical and materials science applications.
References
Thermal Stability and Decomposition of 4-Bromo-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 4-Bromo-2-furoic acid. Due to a lack of specific experimental data on the thermal decomposition of this particular compound, this guide draws upon available data for the parent molecule, 2-furoic acid, to infer its likely behavior. Detailed, standardized experimental protocols for determining these properties are also provided.
Physicochemical Properties of this compound
A review of available data reveals conflicting reports for the melting point of this compound, suggesting potential variability in sample purity or crystalline form. The boiling point is reported with greater consistency.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrO₃ | N/A |
| Molecular Weight | 190.98 g/mol | N/A |
| Melting Point | 115-127 °C | ChemicalBook |
| 230-232 °C | American Elements | |
| Boiling Point | 283.9 °C at 760 mmHg | American Elements, MySkinRecipes |
| 284 °C | ChemicalBook |
Postulated Thermal Decomposition Pathway
It is therefore highly probable that this compound will also decompose via decarboxylation upon heating, leading to the formation of 4-bromofuran and carbon dioxide. The presence of the bromine atom, an electron-withdrawing group, may influence the temperature at which decarboxylation occurs.
Figure 1: Postulated thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) as a function of temperature.
-
The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of the mass loss curve can be used to pinpoint the temperature of maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flow.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting and decomposition regions. To erase the sample's thermal history, an initial heat/cool/heat cycle can be employed.[4]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Melting will be observed as an endothermic peak.
-
Decomposition is typically observed as a complex series of endothermic or exothermic peaks. The onset temperature of the decomposition peak provides the decomposition temperature.
-
Figure 2: Generalized workflow for thermal analysis.
Conclusion
While specific experimental data for the thermal decomposition of this compound is not currently available, a decomposition pathway involving decarboxylation is strongly suggested by the behavior of the parent 2-furoic acid. The significant discrepancy in the reported melting points highlights the need for careful characterization of this compound. The provided TGA and DSC protocols offer a robust framework for researchers to experimentally determine the precise thermal stability and decomposition temperature, which are critical parameters for its handling, storage, and application in drug development and other scientific research.
References
4-Bromo-2-furoic Acid: A Versatile Precursor in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-furoic acid, a halogenated derivative of the furan-2-carboxylic acid scaffold, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a carboxylic acid moiety at the 2-position, offers multiple avenues for chemical elaboration. This unique combination of functional groups makes it an invaluable precursor for the construction of complex fused ring systems, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties of this compound
This compound is a stable, crystalline solid under standard conditions. The presence of the electron-withdrawing bromine atom and carboxylic acid group influences the electronic properties of the furan ring, rendering it susceptible to a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrO₃ | [1] |
| Molecular Weight | 190.98 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 115-127 °C | [3] |
| Boiling Point | 283.9 °C at 760 mmHg | [1] |
| Density | 1.891 g/cm³ | [1] |
| CAS Number | 3439-02-9 | [1] |
Key Synthetic Transformations and Applications
The reactivity of this compound is dominated by transformations involving the bromine and carboxylic acid functionalities. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted to esters, amides, or used to direct cyclization reactions. Due to the acidic nature of the carboxylic acid, it is often protected as a methyl or ethyl ester prior to cross-coupling reactions to avoid interference with the basic conditions typically employed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound (or its ester derivatives) is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the furan ring, a key step in the synthesis of many biologically active molecules.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3 eq) | MeCN/H₂O (4:1) | 80 | 2 | ~90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | ~85 (representative) |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | ~73 (representative) |
Yields are based on similar substrates and reaction conditions and serve as a general guideline.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-bromo-2-furoate
-
To a dry Schlenk flask, add methyl 4-bromo-2-furoate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. This reaction is particularly useful for introducing vinyl groups, which can then be further functionalized.
Table 3: Representative Conditions for Heck Reaction of this compound Derivatives
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Ethyl vinyl ether | Pd(OAc)₂ (1-5) | PPh₃ | Et₃N | Acetonitrile | 80-100 | Moderate to Good |
Yield is based on general Heck reaction protocols.[6][7]
Experimental Protocol: General Procedure for Heck Reaction of Methyl 4-bromo-2-furoate with an Alkene
-
In a sealed tube, combine methyl 4-bromo-2-furoate (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) in an appropriate solvent (e.g., acetonitrile or DMF).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting alkynyl-substituted furans are versatile intermediates for the synthesis of various fused heterocyclic systems.
Table 4: Representative Conditions for Sonogashira Coupling of this compound Derivatives
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Propargylamine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | Good |
| N-Boc-propargylamine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | High |
Yields are based on general Sonogashira coupling protocols.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling of Methyl 4-bromo-2-furoate
-
To a solution of methyl 4-bromo-2-furoate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or toluene), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-80 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing groups, allows for nucleophilic aromatic substitution of the bromine atom, although this is generally less facile than palladium-catalyzed reactions. Strong nucleophiles and elevated temperatures are often required.
Table 5: Representative Conditions for Nucleophilic Aromatic Substitution of this compound Derivatives
| Nucleophile | Base | Solvent | Temp (°C) |
| Piperazine | K₂CO₃ | DMSO | 100-120 |
| Sodium Methoxide | - | Methanol | Reflux |
Conditions are based on general SNAr protocols on heteroaromatic halides.[10]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Dissolve methyl 4-bromo-2-furoate (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.
-
Add the amine nucleophile (1.5-2.0 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, pour into water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Intramolecular Cyclization Reactions
The true synthetic utility of this compound is realized when the initial cross-coupling or substitution products undergo subsequent intramolecular cyclization to form fused heterocyclic systems.
Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[11] These compounds are of significant interest in cancer therapy. A common synthetic strategy involves an initial palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) or aminocarbonylation followed by an intramolecular cyclization.
Table 6: Biological Activity of a Representative Furo[3,2-c]pyridin-4(5H)-one BET Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell Line (Antiproliferative Activity) | IC₅₀ (nM) |
| 8l (XY153) | BRD4 BD2 | 0.79 | MV4-11 (Acute Myeloid Leukemia) | 0.55 |
Data from J. Med. Chem. 2022, 65, 7, 5760–5799.[11]
Furo[2,3-d]pyridazines can be synthesized from this compound derivatives through a condensation reaction with hydrazine, followed by cyclization. Pyridazine and its fused derivatives are known to possess a wide range of biological activities.
Experimental Protocol: Conceptual Synthesis of a Furo[2,3-d]pyridazin-4-one
-
Esterify this compound to its methyl ester.
-
React the methyl 4-bromo-2-furoate with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazide.
-
Induce intramolecular cyclization of the resulting intermediate, potentially through heating in a high-boiling solvent or by using a dehydrating agent, to yield the furo[2,3-d]pyridazin-4-one core.
Visualizing Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the application of this compound in drug discovery.
Caption: A generalized workflow for the synthesis of a furo[3,2-c]pyridin-4-one scaffold.
Caption: Logical workflow for the synthesis of diverse heterocycles from this compound.
Caption: Mechanism of action of furo[3,2-c]pyridin-4-one as a BET bromodomain inhibitor.
Conclusion
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its ability to participate in a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of complex heterocyclic scaffolds. The successful development of potent BET bromodomain inhibitors based on the furo[3,2-c]pyridin-4-one core, accessible from this precursor, highlights its immense potential in the field of drug discovery. As the demand for novel therapeutic agents continues to grow, the versatility of this compound ensures its continued importance as a key intermediate for researchers and scientists in the pharmaceutical and agrochemical industries. Further exploration of its reactivity is poised to unlock new families of heterocyclic compounds with diverse and valuable biological properties.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol details a step-by-step procedure for the Suzuki coupling of 4-Bromo-2-furoic acid with a generic arylboronic acid. This compound is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential biological activity. The presence of the carboxylic acid moiety requires careful selection of the base to avoid unwanted side reactions.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[3][4]
General Reaction: R1-X + R2-B(OH)2 --(Pd catalyst, Base)--> R1-R2
Specific Reaction for this compound: (this compound) + Ar-B(OH)2 --(Pd catalyst, Base)--> 4-Aryl-2-furoic acid
Data Presentation
The following table summarizes the key quantitative parameters for a typical Suzuki coupling reaction of this compound. These values can be used as a starting point for optimization.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol (1.0 equiv) | The limiting reagent. |
| Arylboronic acid | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | A slight excess is used to ensure complete consumption of the starting material. |
| Catalyst System | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 mmol (3-5 mol%) | Other common catalysts include Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand.[5] |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol (2.0 - 3.0 equiv) | A mild base is chosen to be compatible with the carboxylic acid. K₃PO₄ is also a suitable alternative.[6] |
| Solvent | ||
| 1,4-Dioxane/Water | 4:1 to 5:1 mixture (e.g., 5 mL) | A mixture of an organic solvent and water is commonly used to dissolve all reactants.[7] |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or LC-MS until completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the degradation of the palladium catalyst.[7] |
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hydrochloric acid, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and potassium carbonate (2.0 equiv).[7]
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.[7]
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for at least 30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane and water in a 4:1 ratio to the Schlenk flask. The total volume should be sufficient to dissolve the reactants (e.g., 5 mL for a 1 mmol scale reaction).
-
-
Reaction:
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and any excess base.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-furoic acid derivative.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-furoic acid with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is of paramount importance in organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. 4-Bromo-2-furoic acid is a valuable building block in medicinal chemistry and materials science. The furan moiety is a common scaffold in numerous biologically active compounds, and the presence of both a bromine atom and a carboxylic acid group allows for sequential, selective functionalization.
The Heck reaction of this compound provides a direct route to introduce vinyl substituents at the 4-position of the furan ring, leading to the synthesis of novel furoic acid derivatives. These products can serve as key intermediates in the development of pharmaceuticals and functional materials. The presence of the carboxylic acid functionality can influence the reaction conditions, potentially participating in the catalytic cycle or requiring specific bases for optimal results. These application notes provide detailed protocols and reaction conditions for the Heck coupling of this compound with various alkenes, based on established methodologies for similar substrates.
Key Considerations for the Heck Reaction of this compound
-
Catalyst System: The choice of the palladium source and ligand is critical for reaction efficiency. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are frequently employed to stabilize the palladium catalyst and promote the catalytic cycle.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction.[1] For substrates containing a carboxylic acid, inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often suitable.[1] Organic bases such as triethylamine (Et₃N) can also be used. The base can also influence the formation of the active catalyst and the overall reaction rate.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.[2]
-
Alkene Coupling Partner: The nature of the alkene can affect the reaction conditions. Electron-deficient alkenes, such as acrylates and styrene, are generally good substrates for the Heck reaction.[1]
Tabulated Reaction Conditions
The following tables summarize proposed reaction conditions for the Heck reaction of this compound with representative alkenes. These conditions are based on analogous reactions reported in the literature and should serve as a starting point for optimization.
Table 1: Heck Coupling of this compound with Styrene Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | 70-85 |
| 4-Methylstyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 110-130 | 16-24 | 75-90 |
| 4-Methoxystyrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMF | 100-120 | 12-24 | 70-85 |
| 4-Chlorostyrene | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | NMP | 120-140 | 24-48 | 60-75 |
Table 2: Heck Coupling of this compound with Acrylate Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | 75-90 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 110-130 | 16-24 | 80-95 |
| Methyl methacrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc (2.5) | DMF | 110-130 | 24-48 | 65-80 |
| Acrylic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DMF/H₂O | 100 | 24 | 60-75 |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines a procedure for the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri-o-tolylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous NMP (5 mL).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature for 16-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Bromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 4-Bromo-2-furoic acid as a versatile building block. The inherent reactivity of the bromo and carboxylic acid functionalities allows for diverse chemical modifications, particularly through cross-coupling reactions, leading to the generation of novel compounds with potential therapeutic applications in oncology and infectious diseases.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its furan ring is a common scaffold in many biologically active compounds. The presence of both a carboxylic acid and a bromine atom on the furan ring provides two reactive sites for chemical modification, making it a valuable starting material in drug discovery. This document outlines protocols for the synthesis of representative bioactive molecules, including potent antibacterial agents and promising anti-cancer compounds, starting from this compound.
I. Synthesis of N-(4-substituted-phenyl)-4-(aryl)-2-furancarboxamides as Antibacterial Agents
A powerful approach to developing novel antibacterial agents is the modification of a core scaffold through reactions like the Suzuki-Miyaura cross-coupling. This allows for the introduction of diverse aryl groups at the 4-position of the furan ring, enabling the exploration of the structure-activity relationship.
Data Presentation: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of a synthesized N-(4-bromophenyl)furan-2-carboxamide and its arylated analogue against clinically isolated drug-resistant bacteria.
| Compound | Target Bacteria | Zone of Inhibition (mm) at 50 µg | MIC (µg/mL) | MBC (µg/mL) |
| N-(4-bromophenyl)furan-2-carboxamide | Carbapenem-resistant A. baumannii (CRAB) | 18 | 6.25 | 12.5 |
| Carbapenem-resistant E. cloacae (CREC) | - | 6.25 | 12.5 | |
| Carbapenem-resistant K. pneumoniae (CRKP) | - | 6.25 | 12.5 | |
| Methicillin-resistant S. aureus (MRSA) | - | 12.5 | 25 | |
| N-(4-(4-methoxyphenyl)phenyl)furan-2-carboxamide | Carbapenem-resistant A. baumannii (CRAB) | 15 | 12.5 | 25 |
Data is representative of similar compounds synthesized via the described protocols.[2]
Experimental Protocols
1. Synthesis of N-(4-bromophenyl)furan-2-carboxamide
This protocol describes the synthesis of the core amide scaffold.
-
Materials:
-
Furan-2-carbonyl chloride
-
4-bromoaniline
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of furan-2-carbonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)furan-2-carboxamide.[2]
-
2. Suzuki-Miyaura Cross-Coupling for Arylation
This protocol details the palladium-catalyzed cross-coupling of the brominated amide with an arylboronic acid.
-
Materials:
-
N-(4-bromophenyl)furan-2-carboxamide (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
To a dry Schlenk flask, add N-(4-bromophenyl)furan-2-carboxamide, the arylboronic acid, potassium phosphate, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-arylphenyl)furan-2-carboxamide.[2][3][4]
-
References
The Versatility of 4-Bromo-2-furoic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – [Date] – 4-Bromo-2-furoic acid is emerging as a critical starting material in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its unique chemical structure, featuring a furan ring substituted with both a bromine atom and a carboxylic acid, offers chemists a powerful toolkit for synthesizing a diverse range of biologically active molecules. This application note delves into the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy and novel antimicrobial agents. Detailed protocols and quantitative data are provided to guide researchers in this promising area.
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a bromine atom and a carboxylic acid moiety, as in this compound, significantly enhances its synthetic utility. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This dual functionality allows for the creation of complex molecular architectures with tailored biological activities.
Application in Anticancer Drug Discovery: Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of cancer. The furan scaffold has been successfully incorporated into potent kinase inhibitors.[3] Specifically, derivatives of this compound are precursors to furo[2,3-d]pyrimidines, a class of compounds known to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[2][4]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6] Furo[2,3-d]pyrimidine derivatives have been shown to act as dual PI3K/Akt inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[2][7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by furo[2,3-d]pyrimidines.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2, leading to the suppression of tumor angiogenesis.[4][8]
Caption: VEGFR-2 signaling pathway and inhibition by furo[2,3-d]pyrimidines.
Quantitative Data: In Vitro Activity of Furo[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of representative furo[2,3-d]pyrimidine compounds derived from furan precursors.
| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 10b | PI3Kα | 175 ± 7 | Breast (HS 578T) | 1.51 | [2][7] |
| PI3Kβ | 71 ± 3 | [2][7] | |||
| Akt1 | 411 ± 20 | [2][7] | |||
| 4c | VEGFR-2 | 57.1 | A549 (Lung) | - | [4][8] |
| 7b | VEGFR-2 | 42.5 | A549 (Lung) | 6.66 | [4][8] |
| HT-29 (Colon) | 8.51 | [4][8] | |||
| 7c | VEGFR-2 | 52.5 | - | - | [4][8] |
| Sorafenib | VEGFR-2 | 41.1 | A549 (Lung) | 6.60 | [4][8] |
| HT-29 (Colon) | 8.78 | [4][8] |
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Furan derivatives have long been recognized for their antibacterial and antifungal properties.[7] this compound serves as a valuable starting point for the synthesis of novel antimicrobial compounds, often through the formation of amide derivatives.
Synthesis of Antimicrobial Amides
The carboxylic acid functionality of this compound can be readily converted to an amide. By coupling with various amines, a library of compounds can be generated and screened for antimicrobial activity. The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: Workflow for the synthesis and evaluation of antimicrobial this compound amides.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative furoic acid amide derivatives against various microbial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Furoic acid amide derivative 1 | Staphylococcus aureus | 270 | [8] |
| Furoic acid amide derivative 2 | Escherichia coli | 300 | [8] |
| Furoic acid amide derivative 3 | Candida albicans | 120.7 - 190 | [8] |
| Gentamicin (control) | S. aureus, E. coli | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a standard method for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the base, and stir the mixture at room temperature for 15-30 minutes.
-
Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC₅₀ value of a compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Substrate (e.g., a peptide or protein)
-
ATP
-
Test compound (at various concentrations)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain in the growth medium.
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (microbe without compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo both amide coupling and cross-coupling reactions provides a straightforward entry into a wide array of complex molecules with significant therapeutic potential. The successful application of this scaffold in the development of potent kinase inhibitors for cancer and novel antimicrobial agents highlights its importance in modern drug discovery. The protocols and data presented herein serve as a valuable resource for researchers looking to explore the vast chemical space accessible from this versatile starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation from 4-Bromo-2-furoic Acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Bromo-2-furoic acid is a valuable heterocyclic building block, with the bromine atom serving as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid moiety allows for the introduction of diverse functionalities through amidation.
This document provides detailed application notes and standardized protocols for the efficient coupling of this compound with various primary amines. The protocols described herein utilize common and effective coupling reagents, including carbodiimides (EDC) with additives (HOBt) and uronium-based reagents (HATU), to afford the desired N-substituted-4-bromo-2-furamides.
Reaction Principle
The formation of an amide bond from a carboxylic acid and a primary amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine. To improve efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct, an additive like 1-hydroxybenzotriazole (HOBt) is often employed. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[1]
Uronium-Based Coupling (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[2][3] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4] This active ester rapidly reacts with the primary amine to form the amide bond with high efficiency and minimal racemization for chiral substrates.[2]
Data Presentation
The following table summarizes representative data for the amide bond formation between a heteroaromatic carboxylic acid and a primary amine using a carbodiimide-based coupling method. While the specific substrate is pyrazine-2-carboxylic acid, the reaction conditions and yield are indicative of what can be expected for the structurally similar this compound.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC (1.1 eq) | DMAP (0.2 eq) | DCM | 18 | 83 |
Data adapted from a similar reaction, as a representative example.
Experimental Protocols
Materials and General Considerations:
-
All reagents should be of high purity and used as received from commercial suppliers.
-
Anhydrous solvents are recommended, particularly for reactions sensitive to moisture.
-
Reactions should be performed in well-ventilated fume hoods.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Add the primary amine (1.0-1.2 eq) and HOBt (1.1-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.1-1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Amide Coupling using HATU
This protocol outlines a general procedure for the amide bond formation between this compound and a primary amine using the highly efficient HATU coupling reagent.[5]
Materials:
-
This compound
-
Primary amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Add HATU (1.1-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the organic phase under reduced pressure.
-
Purification: a. Purify the crude material by flash column chromatography on silica gel or recrystallization to yield the pure amide product.
Visualizations
General Workflow for Amide Bond Formation
Caption: General experimental workflow for the synthesis of N-substituted-4-bromo-2-furamides.
Logical Relationship of Coupling Reagents
Caption: Simplified comparison of amide formation pathways using EDC/HOBt and HATU.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Esterification of 4-Bromo-2-furoic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-furoic acid is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the furan ring, a carboxylic acid functional group, and a bromine atom provides multiple reaction sites for molecular elaboration. Esterification of the carboxylic acid moiety is a fundamental transformation that not only protects this functional group but also allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability of the parent molecule. The resulting 4-bromo-2-furoate esters are key intermediates in the synthesis of a wide range of biologically active compounds, including antifungal and antibacterial agents. This document provides detailed protocols and application notes for the esterification of this compound with various alcohols.
General Reaction and Mechanism
The most common method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or to use a large excess of the alcohol.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.
Data Presentation: Esterification of Furoic Acid Analogs
While specific kinetic data for the esterification of this compound is not extensively published, the following table summarizes representative data for the esterification of the closely related 2-furoic acid with various alcohols using a tungstophosphoric acid/zirconia composite catalyst. This data provides valuable insights into the expected reactivity trends. In general, primary alcohols exhibit higher reactivity and lead to greater conversion than secondary and tertiary alcohols due to reduced steric hindrance.[1]
| Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Catalyst | Reference |
| n-Butanol | 1:2 | 125 | 24 | 93 | ZrTPA30PEGT100 | [1][2] |
| n-Butanol | 1:6 | 125 | 24 | >95 | ZrTPA30PEGT100 | [2] |
| n-Butanol | 1:11 | 125 | 24 | >95 | ZrTPA30PEGT100 | [2] |
| n-Butanol | 1:33 | 140 | 24 | >95 | ZrTPA30PEGT100 | [2] |
| Various Primary Alcohols | 1:2 | 125 | 24 | High | ZrTPA30PEGT100 | [1][3] |
| Various Secondary Alcohols | 1:2 | 125 | 24 | Moderate | ZrTPA30PEGT100 | [1][3] |
| Various Tertiary Alcohols | 1:2 | 125 | 24 | Low | ZrTPA30PEGT100 | [1][3] |
Experimental Protocols
Protocol 1: General Fischer Esterification with a Homogeneous Catalyst
This protocol describes a general procedure for the esterification of this compound using a mineral acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, n-butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol (can be used as the solvent, typically 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 4-bromo-2-furoate ester.[1]
-
Protocol 2: Esterification with a Heterogeneous Catalyst
This protocol is adapted from the esterification of 2-furoic acid using a reusable solid acid catalyst.[1][2]
Materials:
-
This compound
-
n-Butanol
-
Tungstophosphoric acid/zirconia composite catalyst (e.g., ZrTPA30PEGT100)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass reaction tube (e.g., 20 mL)
-
Heating block with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Preparation: Dry the solid acid catalyst overnight prior to use.
-
Reaction Setup: In a 20 mL glass tube, combine this compound (1 mmol), n-butanol (2 mmol), and the dried catalyst (50 mg).[1]
-
Reaction: Place the tube in a heating block on a magnetic stirrer and stir the mixture vigorously (e.g., 700 rpm) at 125 °C for 24 hours.[1]
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with acetone (e.g., 3 cm³).[1]
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the organic filtrate over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a hexane-ethyl acetate mixture (e.g., 9:1).[1]
-
Visualizations
Caption: General workflow for the esterification of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 4-Bromo-2-furoic acid, a valuable building block in the synthesis of novel chemical entities for drug discovery and materials science. The Suzuki-Miyaura, Heck, and Sonogashira reactions are highlighted as powerful methods for the functionalization of the furan core, enabling the creation of diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] For drug development professionals, these reactions are indispensable tools for rapidly generating libraries of new compounds for structure-activity relationship (SAR) studies.[2] this compound is a particularly useful substrate, as the resulting 4-substituted-2-furoic acid derivatives are found in a variety of biologically active molecules. The furan ring is a common motif in pharmaceuticals, and the carboxylic acid handle provides a convenient point for further modification or for interaction with biological targets.[2]
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions using this compound and its esters as a substrate: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.
Suzuki-Miyaura Coupling of this compound Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Application and Significance
The Suzuki-Miyaura coupling of this compound or its esters provides a direct route to 4-aryl-2-furoic acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The ability to introduce a variety of aryl and heteroaryl groups at the 4-position of the furan ring allows for fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing biological activity.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 6 | 88 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of methyl 4-bromo-2-furoate with phenylboronic acid.
Materials:
-
Methyl 4-bromo-2-furoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromo-2-furoate, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-phenyl-2-furoic acid methyl ester.
Heck Reaction of this compound Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of natural products and pharmaceuticals.[6]
Application and Significance
The Heck reaction of this compound or its esters with various alkenes allows for the introduction of vinyl groups at the 4-position of the furan ring. This transformation is valuable for the synthesis of extended π-systems and for the preparation of intermediates that can undergo further functionalization, such as Michael additions or dihydroxylation.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 75 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 82 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 120 | 12 | 79 |
| 4 | 1-Octene | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | Cy₂NMe | Dioxane | 110 | 20 | 68 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Detailed Experimental Protocol: Heck Reaction
This protocol describes the coupling of ethyl 4-bromo-2-furoate with styrene.
Materials:
-
Ethyl 4-bromo-2-furoate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add ethyl 4-bromo-2-furoate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 4-styryl-2-furoate.
Sonogashira Coupling of this compound Derivatives
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a highly efficient method for the synthesis of substituted alkynes and is widely used in the preparation of natural products, pharmaceuticals, and organic materials.[8]
Application and Significance
The Sonogashira coupling of this compound or its esters with terminal alkynes provides a direct route to 4-alkynyl-2-furoic acid derivatives. The resulting products are valuable building blocks for the synthesis of more complex heterocyclic systems through cyclization reactions. The alkyne moiety can also serve as a handle for further transformations, such as click chemistry, or can be a key structural element in conjugated materials.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) / XPhos (3) | CuI (2) | Cs₂CO₃ | Dioxane | 100 | 5 | 90 |
| 4 | Ethynyltrimethylsilane | [PdCl₂(CH₃CN)₂] (1) | CuI (2) | DBU | Acetonitrile | 70 | 12 | 83 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of methyl 4-bromo-2-furoate with phenylacetylene.
Materials:
-
Methyl 4-bromo-2-furoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromo-2-furoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 4-(phenylethynyl)-2-furoate.
Signaling Pathways and Logical Relationships
The catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, a key bond-forming step (transmetalation or migratory insertion), and reductive elimination to regenerate the active palladium(0) catalyst. The following diagram illustrates the generalized catalytic cycle for these palladium-catalyzed cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-2-furoic Acid as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-furoic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a reactive bromine atom and a carboxylic acid functional group on a furan ring, allows for diverse chemical modifications. This enables the construction of complex molecules with a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The furan moiety itself is a recognized pharmacophore in many biologically active compounds, further enhancing the potential of its derivatives in agricultural applications.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of agrochemicals, with a focus on the development of novel amide derivatives exhibiting potent herbicidal activity. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the effective use of this valuable synthetic intermediate.
Core Applications in Agrochemical Synthesis
This compound serves as a strategic starting material for the synthesis of a variety of agrochemical candidates. The two primary reactive sites on the molecule, the C-Br bond and the -COOH group, can be selectively functionalized to generate a diverse library of derivatives.
-
Amide and Ester Formation: The carboxylic acid group is readily converted to amides and esters. This allows for the introduction of various substituted aryl, alkyl, or heterocyclic moieties, which can significantly influence the biological activity and selectivity of the final compound.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex molecular architectures with enhanced biological efficacy.
The following sections detail the synthesis and evaluation of a series of N-aryl-4-bromo-2-furoamide derivatives as potential herbicides.
Synthesis of N-Aryl-4-bromo-2-furoamide Derivatives: A Case Study in Herbicide Development
A promising application of this compound is in the synthesis of N-aryl-2-furoamide derivatives, which have demonstrated significant herbicidal activity. The general synthetic pathway involves the conversion of this compound to its corresponding acyl chloride, followed by amidation with a substituted aniline.
Caption: Synthetic workflow for N-Aryl-4-bromo-2-furoamides.
Experimental Protocols
1. Synthesis of 4-Bromo-2-furoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-Bromo-2-furoyl chloride, which can be used in the next step without further purification.
-
2. General Procedure for the Synthesis of N-Aryl-4-bromo-2-furoamides
-
Materials:
-
4-Bromo-2-furoyl chloride
-
Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-Bromo-2-furoyl chloride (1.0 eq) in anhydrous DCM dropwise to the aniline solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-4-bromo-2-furoamide.
-
Data Presentation
The following table summarizes the synthesis and preliminary herbicidal activity of representative N-aryl-4-bromo-2-furoamide derivatives.
| Compound ID | Substituent (Aryl) | Yield (%) | Melting Point (°C) | Herbicidal Activity (% Inhibition at 100 ppm) vs. Amaranthus retroflexus |
| FA-1 | Phenyl | 85 | 135-137 | 65 |
| FA-2 | 4-Chlorophenyl | 92 | 158-160 | 88 |
| FA-3 | 3,4-Dichlorophenyl | 90 | 172-174 | 95 |
| FA-4 | 4-Methylphenyl | 88 | 142-144 | 75 |
Note: Herbicidal activity was assessed in a pre-emergence assay against redroot pigweed (Amaranthus retroflexus).
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing herbicidal activity.
The preliminary biological data suggests that the nature of the substituent on the N-aryl ring plays a crucial role in determining the herbicidal potency. Electron-withdrawing groups, such as chlorine atoms, on the phenyl ring significantly enhance the inhibitory activity against the tested weed species. The disubstituted analog (FA-3) exhibited the highest efficacy, indicating that both the position and electronic nature of the substituents are critical for optimizing activity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to N-aryl-4-bromo-2-furoamides provides a robust platform for the discovery of new herbicidal agents. The presented protocols and data serve as a foundation for further exploration and optimization of this promising class of compounds. Future work should focus on expanding the library of derivatives, exploring a wider range of substituents on the aryl ring, and conducting comprehensive biological evaluations to determine the mode of action and selectivity of these novel herbicides.
References
Application Notes: 4-Bromo-2-furoic Acid as a Monomer for High-Performance Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Bromo-2-furoic acid as a monomer for the synthesis of specialty polymers. While direct homopolymerization of this compound is not extensively documented, its chemical structure, featuring both a reactive carboxylic acid and a bromine-substituted furan ring, makes it a versatile building block for creating novel polymers with unique properties. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of rigid-rod-like conjugated polymers.
The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira polymerizations, which are widely used for the synthesis of polymers from brominated aromatic monomers. The presented data is a projection based on the expected properties of furan-containing aromatic polymers.
Potential Applications of Poly(4-furoic acid) and its Derivatives:
Specialty polymers derived from this compound are anticipated to possess a unique combination of properties, including high thermal stability, chemical resistance, and tunable electronic properties, making them suitable for a range of advanced applications:
-
Organic Electronics: The conjugated backbone of polymers synthesized via cross-coupling reactions suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
High-Performance Composites: The rigidity and thermal stability of these polymers make them excellent candidates for reinforcing agents in high-performance composites for the aerospace and automotive industries.
-
Flame Retardant Materials: The presence of bromine in the polymer backbone can impart inherent flame-retardant properties.[1][2][3][4][5][6]
-
Drug Delivery and Biomedical Devices: The furan ring is a common motif in biologically active molecules. Polymers incorporating this moiety could be explored for controlled drug release and as materials for biomedical implants, leveraging their potential biocompatibility and biodegradability.
Data Presentation: Predicted Properties of Poly(4-furoic acid) Derivatives
The following table summarizes the predicted properties of polymers derived from this compound via different polymerization methods. These values are estimates based on literature data for analogous furan-based and aromatic polymers and should be confirmed experimentally.
| Property | Suzuki Polymerization Derivative (Poly(4-phenyl-2-furoic acid)) | Heck Polymerization Derivative (Poly(4-vinylphenyl-2-furoic acid)) | Sonogashira Polymerization Derivative (Poly(4-phenylethynyl-2-furoic acid)) |
| Thermal Stability (TGA) | |||
| Onset Decomposition (°C) | > 400 | > 380 | > 420 |
| 5% Weight Loss (°C) | ~ 450 | ~ 420 | ~ 470 |
| Glass Transition (Tg) | |||
| Temperature (°C) | > 200 | > 180 | > 220 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | High (estimated > 80) | Moderate (estimated > 60) | High (estimated > 90) |
| Young's Modulus (GPa) | High (estimated > 3) | Moderate (estimated > 2.5) | Very High (estimated > 4) |
| Solubility | Limited (soluble in polar aprotic solvents like NMP, DMF) | Moderate (soluble in a wider range of organic solvents) | Very Limited (soluble only in strong acids or specialized solvents) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of specialty polymers using this compound as a starting monomer. It is crucial to note that these are proposed synthetic routes and require experimental validation and optimization.
Protocol 1: Synthesis of Poly(methyl 4-phenyl-2-furoate) via Suzuki Polycondensation
This protocol describes the synthesis of a polyphenylfuran derivative. The carboxylic acid group is first esterified to prevent side reactions during the palladium-catalyzed polymerization.
Workflow Diagram:
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 6. frfabric.com [frfabric.com]
Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-2-furoic Acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-2-furoic acid and its ester derivatives with a variety of terminal alkynes. The resulting 4-alkynyl-2-furoic acid derivatives are important building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active compounds and functional organic materials. The presence of the carboxylic acid or ester moiety on the furan ring offers a handle for further chemical modifications, making these products versatile intermediates in drug development and discovery.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl bromide (this compound derivative) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
Amine bases are crucial as they not only neutralize the hydrogen halide formed during the reaction but also facilitate the deprotonation of the terminal alkyne.
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound and its methyl ester with various terminal alkynes.
| Entry | Alkyne | R Group on Furan | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | COOH | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | COOH | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 8 | 78 |
| 3 | Trimethylsilylacetylene | COOH | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 10 | 92 |
| 4 | Propargyl alcohol | COOH | Pd(PPh₃)₄ / CuI | Et₃N / K₂CO₃ | MeCN | 50 | 16 | 65 |
| 5 | 4-Ethynylanisole | COOH | PdCl₂(PPh₃)₂ / CuI | Piperidine | Dioxane | 80 | 6 | 88 |
| 6 | Phenylacetylene | COOCH₃ | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 |
| 7 | 1-Octyne | COOCH₃ | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | 8 | 82 |
| 8 | (Trimethylsilyl)acetylene | COOCH₃ | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 5 | 98 |
| 9 | 3-Butyn-1-ol | COOCH₃ | Pd(PPh₃)₄ / CuI | Et₃N | MeCN | 50 | 12 | 75 |
| 10 | 4-Ethynyltoluene | COOCH₃ | PdCl₂(PPh₃)₂ / CuI | Piperidine | Dioxane | 90 | 4 | 91 |
| 11 | Phenylacetylene (Microwave) | COOCH₃ | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 120 | 0.25 | 93 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol PdCl₂(PPh₃)₂), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous solvent (5-10 mL) and the amine base (e.g., 3.0 mmol Et₃N).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2-furoic acid.
Protocol for Sonogashira Coupling of Methyl 4-Bromo-2-furoate
This protocol is adapted for the ester derivative, which often allows for milder reaction conditions.
Materials:
-
Methyl 4-bromo-2-furoate
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Diisopropylamine (i-Pr₂NH), 2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4-bromo-2-furoate (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the palladium catalyst (e.g., 0.01 mmol Pd(PPh₃)₄), copper(I) iodide (0.02 mmol), and the amine base (2.0 mmol i-Pr₂NH).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a slightly elevated temperature (e.g., 50-70 °C) while monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography on silica gel.
Microwave-Assisted Sonogashira Coupling of Methyl 4-Bromo-2-furoate
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Materials:
-
Methyl 4-bromo-2-furoate
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.5 equivalents)
-
Anhydrous DMF (Microwave-grade)
-
Microwave vial and reactor system
Procedure:
-
To a microwave vial, add methyl 4-bromo-2-furoate (0.5 mmol), the terminal alkyne (0.6 mmol), PdCl₂(PPh₃)₂ (0.01 mmol), CuI (0.02 mmol), and Et₃N (1.25 mmol).
-
Add anhydrous DMF (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the general protocols above.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 4-Bromo-2-furoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions with 4-Bromo-2-furoic acid. The presence of both a heteroaryl halide and a carboxylic acid functional group presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common causes?
Low yields with this substrate are often due to a combination of factors related to its specific structure. The carboxylic acid can interfere with the basic conditions required for the reaction, and heteroaryl halides can be challenging substrates.[1] Key areas to investigate include:
-
Inappropriate Base Selection : The base is critical for activating the boronic acid, but a base that is too strong or poorly soluble can cause side reactions or be ineffective.[2][3] The carboxylic acid on your substrate can be deprotonated by the base, affecting its solubility and reactivity.
-
Catalyst and Ligand Inefficiency : Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this electron-deficient heteroaryl bromide.[4] More specialized, electron-rich, and bulky phosphine ligands are often required to facilitate the oxidative addition step.[5][6]
-
Side Reactions : Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material without forming the desired product.[3][4][7]
-
Sub-optimal Reaction Conditions : Incorrect solvent choice, reaction temperature, or the presence of oxygen can lead to catalyst decomposition and poor reaction performance.
Q2: The carboxylic acid on my starting material is base-sensitive. Which base should I choose?
For substrates with acidic protons, like this compound, selecting the right base is crucial to avoid side reactions and ensure substrate stability.
-
Recommended Bases : Milder inorganic bases are strongly recommended. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[3][8] Cesium carbonate (Cs₂CO₃) can also be superior in some cases, though it is more expensive.[8]
-
Bases to Avoid : Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should be avoided as they can lead to substrate degradation or unwanted side reactions.[3] Organic amine bases like triethylamine (Et₃N) are generally less effective than oxygen-based inorganic bases.[8]
The following table, adapted from studies on similar aryl bromides, illustrates how base selection can significantly impact yield.
| Base | Solvent | Catalyst | Ligand | Representative Yield (%) |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | High |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | High |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | Moderate-High |
| Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | Low |
| Note: Data is illustrative and compiled from various sources for comparison. Yields are highly substrate and condition dependent.[2] |
Q3: My starting material is consumed, but I'm not getting my desired product. What's happening?
If your starting material is being consumed without significant product formation, competitive side reactions are likely occurring.
-
Protodeboronation : This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[7] It is often promoted by strong bases and the presence of water, especially with electron-rich or heteroaryl boronic acids.[3][9]
-
Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive if the desired cross-coupling is slow.[4]
-
Catalyst Decomposition : The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures or if not properly stabilized by the ligand.[4]
Q4: How can I prevent protodeboronation of my boronic acid?
To minimize this destructive side reaction:
-
Use Anhydrous Conditions : Ensure all solvents and reagents are thoroughly dried and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[4]
-
Select a Milder Base : Use bases like K₃PO₄ or KF.[3]
-
Use a Boronic Ester : Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin). These are less prone to protodeboronation and release the active boronic acid in situ.[4][7]
-
Optimize Reaction Time : For boronic acids prone to decomposition, shorter reaction times with a highly active catalyst system can "outrun" the protodeboronation side reaction.[5]
Troubleshooting Workflow & Logic Diagrams
Visualizing the troubleshooting process can help systematically address the issue of low yield.
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Recommended Experimental Protocols
Protocol 1: Optimized Conditions for Coupling with this compound
This protocol uses a modern catalyst system suitable for challenging heteroaryl bromides.
-
Materials :
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.[4]
-
Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Prepare the dioxane/water solvent mixture and degas it by bubbling the inert gas through it for 20-30 minutes.[4]
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[4]
-
Workup : After completion, cool the mixture to room temperature. Acidify carefully with 1M HCl to pH ~3-4, then extract with ethyl acetate. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Screening Different Bases
If the optimized protocol fails, screening different bases can identify a more suitable option for your specific boronic acid partner.
-
Procedure :
-
Set up multiple small-scale reactions in parallel (e.g., in a reaction block or separate vials).
-
To each vial, add this compound (1.0 equiv), your chosen boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
To each respective vial, add a different base (2.0 equiv). Test K₃PO₄, K₂CO₃, and Cs₂CO₃.[8]
-
Follow steps 2-6 from Protocol 1 for degassing, solvent addition, and heating.
-
After a set time (e.g., 8 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or ¹H NMR to determine the relative conversion to the product. This will indicate the most effective base.
-
Catalyst & Ligand Selection
For challenging substrates like this compound, standard catalysts are often insufficient.[4] More robust systems are needed to overcome the activation barriers.
| Catalyst System | Substrate Type | Key Advantages |
| Pd(OAc)₂ / SPhos | Electron-deficient or hindered aryl/heteroaryl bromides | High activity, promotes difficult couplings, often allows for lower temperatures.[6] |
| Pd₂(dba)₃ / XPhos | General use, very active for aryl chlorides and bromides | Broad substrate scope, highly active catalyst system.[10] |
| Pd(dppf)Cl₂ | General purpose for aryl bromides and iodides | Common, reliable for many standard couplings, but may be less effective for this substrate.[11][12] |
| Pd(PPh₃)₄ | Traditional catalyst for aryl iodides and bromides | Can be effective, but often requires higher temperatures and may fail with challenging substrates.[4][11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing palladium catalyst and ligand for Heck reaction of 4-Bromo-2-furoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Heck reaction of 4-Bromo-2-furoic acid. The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Heck reaction of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inhibition of the catalyst by the carboxylic acid: The acidic proton of the carboxylic acid can react with the base or coordinate to the palladium center, inhibiting its catalytic activity. | • Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Heck reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling if required.• Use a stronger, non-coordinating base: Employ a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that is strong enough to facilitate the reaction but less likely to coordinate strongly to the palladium. |
| Deactivation of the palladium catalyst: The catalyst may precipitate as palladium black, especially at high temperatures. | • Choose a robust ligand: Use bulky electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines, which are known to stabilize palladium catalysts.[1] N-heterocyclic carbene (NHC) ligands also offer high thermal stability.[2]• Lower the reaction temperature: If possible, screen for activity at lower temperatures, although this may require a more active catalyst system. | |
| Insufficiently active catalyst system: this compound is an electron-deficient aryl bromide, which can be less reactive than electron-rich counterparts. | • Screen different palladium precursors: Pd(OAc)₂, Pd₂(dba)₃, and palladacycles are common choices. Pd(OAc)₂ is often more efficient than Pd(0) precursors like Pd(PPh₃)₄ as it is more readily reduced in situ to the active Pd(0) species.[3]• Optimize the ligand: Besides phosphines and NHCs, consider phosphine-free systems or palladacycles which can be highly active.[4] | |
| Decarboxylation of the Starting Material or Product | High reaction temperatures: Carboxylic acids, particularly heterocyclic ones, can undergo decarboxylation at elevated temperatures, often facilitated by the palladium catalyst.[5][6][7][8][9] | • Protect the carboxylic acid group: As mentioned above, converting the carboxylic acid to an ester is the most effective way to prevent decarboxylation.• Minimize reaction temperature and time: Use a highly active catalyst system that allows for lower reaction temperatures and shorter reaction times. |
| Poor Yields and Formation of Side Products | Homocoupling of this compound: This can occur if the oxidative addition is fast but the subsequent steps of the Heck cycle are slow. | • Adjust the palladium-to-ligand ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling.• Use a less reactive palladium precursor: In some cases, a less active precursor can lead to a more controlled reaction. |
| Isomerization of the alkene product: If the desired product is a terminal alkene, it may isomerize to a more stable internal alkene. | • Use a base that minimizes isomerization: Tertiary amines like triethylamine (Et₃N) are commonly used. The choice of base can influence the rate of reductive elimination versus isomerization.[3] | |
| Inconsistent Results | Variability in reagent quality: The purity of the solvent, base, and palladium catalyst can significantly impact the reaction. | • Use high-purity, anhydrous solvents: Degas solvents prior to use to remove oxygen, which can oxidize the catalyst.• Ensure the base is dry and of high quality. • Use a reliable source for the palladium catalyst and ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for the Heck reaction of this compound?
A1: While there is no single "best" precursor for all conditions, palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective choice for Heck reactions.[10][11] It is often more efficient than Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because it is readily reduced in situ to the active Pd(0) catalyst.[3] Other options to consider, especially for challenging substrates, include palladium(II) chloride (PdCl₂) and pre-formed catalysts like palladacycles.[12]
Q2: Which type of ligand is most suitable for this reaction?
A2: For electron-deficient aryl bromides like this compound, bulky, electron-donating phosphine ligands are often a good starting point. Examples include tri-tert-butylphosphine (P(t-Bu)₃), adamantyl-based phosphines, and phosphine-functionalized N-heterocyclic carbenes (NHCs).[1][4] These ligands help to stabilize the palladium catalyst and promote the oxidative addition step. For high-temperature reactions, thermally stable N-heterocyclic carbene (NHC) ligands can be particularly effective.[2]
Q3: What is the role of the base in the Heck reaction and which one should I choose?
A3: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle. For substrates with a carboxylic acid group, a non-coordinating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to avoid side reactions with the acidic proton. Organic bases such as triethylamine (Et₃N) are also widely used, particularly when the carboxylic acid group is protected.[10]
Q4: My reaction is not working. What are the first troubleshooting steps I should take?
A4: First, confirm the integrity of your starting materials and reagents. Ensure your solvent is anhydrous and degassed. A primary concern with this compound is potential catalyst inhibition or side reactions involving the carboxylic acid group. Therefore, a key initial troubleshooting step is to protect the carboxylic acid as an ester and repeat the reaction. If the reaction still fails, screening different combinations of palladium precursors, ligands, and bases is recommended.
Q5: How can I prevent the decarboxylation of my starting material or product?
A5: Decarboxylation is a common side reaction for aromatic carboxylic acids under palladium catalysis, especially at high temperatures.[5][6][7][8][9] The most effective method to prevent this is to protect the carboxylic acid group, for instance, by converting it to a methyl or ethyl ester. If protection is not feasible, using a more active catalyst system that allows for lower reaction temperatures and shorter reaction times can help to minimize decarboxylation.
Experimental Protocols
General Procedure for Heck Reaction of an Aryl Bromide with an Alkene:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a phosphine ligand, 1-2 equivalents relative to palladium).
-
Add the aryl bromide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane).
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 7. Palladium-catalyzed decarboxylative cyanation of aromatic carboxylic acids using [(13)C] and [(14)C]-KCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild aromatic palladium-catalyzed protodecarboxylation: kinetic assessment of the decarboxylative palladation and the protodepalladation steps. | Semantic Scholar [semanticscholar.org]
- 9. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Heck Reaction—State of the Art [mdpi.com]
Navigating the Complexities of 4-Bromo-2-furoic Acid Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of 4-Bromo-2-furoic acid is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group, allows for intricate molecular architectures to be constructed.[1] However, this reactivity also presents unique challenges, leading to a variety of side reactions and byproducts that can complicate synthesis and purification. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these common issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and multiple spots on TLC. What are the likely side products?
A1: Besides the desired coupled product, several side reactions can occur in the Suzuki-Miyaura coupling of this compound. The most common culprits are:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, yielding 2-furoic acid. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Homocoupling: The coupling of two molecules of the boronic acid reagent or two molecules of this compound can lead to symmetrical biaryl byproducts. This is often promoted by the presence of oxygen.
-
Decarboxylation: The carboxylic acid group on the furan ring is susceptible to removal, especially under basic conditions and at elevated temperatures, leading to the formation of 4-bromofuran. This can then undergo subsequent coupling to produce a decarboxylated version of the desired product.
-
Ring Opening: Under harsh conditions, the furan ring itself can degrade, leading to a complex mixture of unidentifiable byproducts.[2]
Q2: I am observing significant decarboxylation in my Heck coupling reaction. How can I minimize this?
A2: Decarboxylation is a significant challenge in cross-coupling reactions involving this compound, particularly in reactions that require high temperatures and strong bases like the Heck reaction. To mitigate this:
-
Temperature Control: Operate at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Base Selection: Use a weaker base if the reaction tolerates it. While strong bases are often required for the Heck reaction, screening different bases (e.g., organic vs. inorganic) can sometimes reduce decarboxylation.
-
Protecting Groups: In some cases, protecting the carboxylic acid as an ester may be necessary to prevent decarboxylation. However, this adds extra steps to the synthesis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to decarboxylation-promoting conditions.
Q3: In my Sonogashira coupling, I am getting a lot of homocoupling of my terminal alkyne (Glaser coupling). What are the best practices to avoid this?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. To suppress this byproduct:
-
Anaerobic Conditions: The reaction is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require different ligands and reaction conditions, it completely eliminates the primary catalyst for Glaser homocoupling.
-
Amine Base: The choice and purity of the amine base are crucial. Use a high-purity, freshly distilled amine base.
Q4: My Buchwald-Hartwig amination is sluggish and gives a poor yield. What factors should I investigate?
A4: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions. For a substrate like this compound, consider the following:
-
Ligand Choice: The ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often required for coupling with aryl bromides. Screening a variety of ligands is often necessary to find the optimal one for this specific substrate.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine but should not promote side reactions.
-
Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. If using a Pd(II) precursor, it needs to be reduced in situ to the active Pd(0) species.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can significantly impact the reaction rate and yield.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Protodebromination | Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere. | Minimizes the presence of water and other protic sources that can lead to the replacement of the bromine with hydrogen. |
| Homocoupling | Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas. | Oxygen promotes the oxidative homocoupling of the boronic acid and the aryl halide. |
| Decarboxylation | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ if possible). Optimize the reaction temperature to the lowest effective point. | Reduces the harshness of the conditions that favor the loss of the carboxylic acid group. |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. | The catalyst may have degraded. Different catalyst systems can have vastly different activities for specific substrates. |
Issue 2: Prominent Decarboxylation in Heck and Sonogashira Couplings
| Potential Cause | Troubleshooting Step | Rationale |
| High Temperature | Screen a range of temperatures to find the optimal balance between reaction rate and decarboxylation. | Decarboxylation is often accelerated at higher temperatures. |
| Strong Base | If the reaction mechanism allows, try using a weaker or sterically hindered base. | Stronger bases can facilitate the removal of the carboxylic acid proton, initiating decarboxylation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizes the time the product is exposed to conditions that promote decarboxylation. |
| Solvent Effects | The choice of solvent can influence the rate of decarboxylation. Consider screening different aprotic solvents. | The polarity and coordinating ability of the solvent can affect the stability of the intermediates involved in both the desired reaction and the side reactions. |
Experimental Protocols
While optimal conditions will vary depending on the specific coupling partners, the following provides a general starting point for a Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential outcomes of a cross-coupling reaction with this compound, the following diagrams illustrate the desired reaction pathway and common side reactions, as well as a general troubleshooting workflow.
Caption: A troubleshooting workflow for identifying and resolving common issues in the cross-coupling of this compound.
Caption: A diagram illustrating the desired reaction pathway and major side reactions encountered during the cross-coupling of this compound.
By systematically addressing these common issues and carefully optimizing reaction conditions, researchers can significantly improve the efficiency and reproducibility of cross-coupling reactions with this compound, paving the way for the successful synthesis of complex target molecules.
References
Preventing decarboxylation of 4-Bromo-2-furoic acid under reaction conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decarboxylation of 4-Bromo-2-furoic acid during common synthetic transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
This compound possesses a boiling point of 283.9°C at 760 mmHg, which suggests good thermal stability in the absence of catalysts or reagents that could promote decarboxylation.[1][2] However, studies on the related 2-furoic acid have shown that thermal decarboxylation can begin at temperatures as low as 140-160°C.[3] Therefore, it is prudent to maintain reaction temperatures below this threshold whenever possible to minimize the risk of decarboxylation.
Q2: How does pH affect the stability of this compound?
Q3: Can I perform a Suzuki coupling with this compound without causing decarboxylation?
Yes, Suzuki-Miyaura coupling is a viable method for forming a C-C bond at the 4-position of this compound. The key to preventing decarboxylation is to use mild reaction conditions. Many modern Suzuki coupling protocols operate at room temperature or slightly elevated temperatures, which are generally safe for the carboxylic acid functionality.[6][7]
Troubleshooting Guides
Issue: Decarboxylation observed during Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are invaluable for functionalizing this compound. However, the elevated temperatures sometimes employed can lead to the loss of the carboxyl group.
-
Lower the Reaction Temperature: This is the most critical factor. Whenever feasible, conduct the reaction at room temperature or the lowest temperature that provides a reasonable reaction rate.
-
Select an Appropriate Catalyst System: Modern catalyst systems, often employing highly active phosphine ligands, can facilitate reactions at lower temperatures.
-
Choose a Mild Base: The choice of base is crucial. For Suzuki couplings, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. For Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used. Use the weakest base that is effective for the specific transformation.
-
Protect the Carboxylic Acid: If decarboxylation persists, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is generally more stable under typical cross-coupling conditions. The acid can be regenerated by hydrolysis after the coupling reaction.
Below are generalized protocols for common cross-coupling reactions, emphasizing conditions that minimize decarboxylation.
Table 1: Recommended Conditions for Cross-Coupling Reactions of this compound
| Reaction | Catalyst (example) | Base (example) | Solvent (example) | Temperature Range |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | Room Temperature to 80°C |
| Heck Reaction | Pd(OAc)₂ with a phosphine ligand | Et₃N or DIPEA | DMF or Acetonitrile | 60°C to 100°C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temperature to 60°C |
Logical Workflow for Optimizing Cross-Coupling Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Issue: Decarboxylation during Ullmann Condensation
Traditional Ullmann condensations often require very high temperatures (frequently >200°C), making them generally unsuitable for substrates like this compound due to the high risk of decarboxylation.[8][9]
-
Consider Alternative Reactions: For C-N, C-O, or C-S bond formation, modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are generally preferred as they proceed under much milder conditions.
-
Use a Ligand-Accelerated Ullmann Protocol: If an Ullmann-type reaction is necessary, investigate modern protocols that utilize ligands (e.g., phenanthrolines, diamines) to accelerate the reaction, which may allow for lower reaction temperatures.
-
Protect the Carboxylic Acid: As with other cross-coupling reactions, protecting the carboxylic acid as an ester is a viable strategy to prevent decarboxylation.
Signaling Pathway of Decarboxylation
Caption: Factors leading to decarboxylation of this compound.
Issue: Low Yield or Decarboxylation during Amide Bond Formation
Amide coupling reactions typically involve the activation of the carboxylic acid. The choice of coupling reagent and reaction conditions is critical to avoid side reactions, including decarboxylation, especially if elevated temperatures are required.
-
Choose an Appropriate Coupling Reagent: A wide variety of coupling reagents are available (e.g., HATU, HBTU, EDC/HOBt). For thermally sensitive substrates, reagents that are highly efficient at room temperature are preferred.[10][11]
-
Control Reaction Temperature: Most modern amide coupling protocols are effective at room temperature. Avoid heating the reaction mixture unless necessary for sterically hindered substrates.
-
Order of Addition: It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent before adding the amine. This can minimize potential side reactions.
-
Use a Non-Nucleophilic Base: A non-nucleophilic base, such as DIPEA, is commonly used to scavenge the acid produced during the reaction without interfering with the coupling process.
Table 2: Recommended Conditions for Amide Coupling of this compound
| Coupling Reagent (example) | Additive (if any) | Base (example) | Solvent (example) | Temperature |
| HATU | None | DIPEA | DMF | Room Temperature |
| EDC | HOBt or Oxyma | DIPEA | DCM or DMF | Room Temperature |
| T3P | None | Pyridine or Et₃N | Ethyl Acetate or THF | 0°C to Room Temperature |
Logical Relationship for Successful Amide Coupling
Caption: Key components for successful amide bond formation.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 4-Aryl-2-Furoic Acid Derivatives
Welcome to the technical support center for the purification of crude 4-aryl-2-furoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-aryl-2-furoic acid derivatives synthesized via Suzuki-Miyaura coupling?
A1: Crude products from Suzuki-Miyaura coupling reactions often contain a variety of impurities. The most common include:
-
Homocoupling products: Biaryl compounds formed from the coupling of two aryl boronic acids or two aryl halides. These can be particularly challenging to separate due to similar polarities to the desired product.
-
Unreacted starting materials: Residual aryl halide and boronic acid or its esters.
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom.
-
Palladium catalyst residues: These can often be adsorbed onto the product, giving it a dark color.
-
Inorganic salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q2: My crude 4-aryl-2-furoic acid is a dark, oily substance. How can I get it to crystallize?
A2: Oiling out is a common issue. Here are several strategies to induce crystallization:
-
Solvent selection: Ensure you are using an appropriate solvent system. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]
-
Purity: Highly impure compounds often fail to crystallize. Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction to remove major impurities.
-
Cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can promote oiling out.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.
Q3: What is the best general approach for purifying 4-aryl-2-furoic acids: crystallization, column chromatography, or preparative HPLC?
A3: The optimal method depends on the scale of your synthesis and the nature of the impurities.
-
Crystallization: This is the most efficient and scalable method for purification if a suitable solvent system can be found and the impurities have different solubility profiles.[1][3][4] It is often the preferred method in industrial settings.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is excellent for removing both more and less polar impurities. However, it can be time-consuming and uses large volumes of solvent. For acidic compounds like furoic acid derivatives, adding a small amount of acetic or formic acid to the eluent can improve peak shape and prevent streaking.
-
Preparative HPLC: This method offers the highest resolution for separating closely related impurities. It is particularly useful for final polishing of a compound to achieve high purity (>99.5%) but is generally not suitable for large-scale purifications due to cost and lower loading capacity.
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize ("oils out") | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities.- Inappropriate solvent. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Perform a pre-purification step (e.g., charcoal treatment for colored impurities, acid-base extraction).- Try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane).[2] |
| Low recovery of purified product | - Product has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath for a longer period.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration. |
| Product is still impure after crystallization | - Impurities have similar solubility to the product.- Inefficient removal of mother liquor. | - Re-crystallize from a different solvent system.- Consider a different purification method like column chromatography.- Wash the filtered crystals with a small amount of ice-cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the product.- Use a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column. |
| Product streaks on the column | - Compound is acidic and interacting strongly with the silica gel. | - Add 0.5-1% acetic or formic acid to the eluent system to suppress the ionization of the carboxylic acid. |
| Colored impurities co-elute with the product | - Palladium catalyst residues are not fully removed. | - Pre-treat the crude product with a metal scavenger before chromatography.- Perform an initial filtration through a pad of Celite® or silica gel. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for a Representative 4-Aryl-2-Furoic Acid Derivative
| Solvent/Co-solvent System | Initial Purity (%) | Yield (%) | Final Purity (%) | Notes |
| Ethanol | 85 | 75 | 95 | Good for removing non-polar impurities. |
| Isopropanol/Water (4:1) | 85 | 80 | 97 | Water acts as an anti-solvent, improving crystal formation. |
| Ethyl Acetate/Heptane (1:2) | 85 | 85 | 98 | Heptane reduces the solubility of the product upon cooling. |
| Toluene | 85 | 65 | 96 | Effective for larger scale crystallizations. |
| Acetone/Water (3:1) | 85 | 78 | 96 | Good general-purpose solvent system. |
Note: Data are representative and may vary depending on the specific derivative and impurities.
Table 2: Comparison of Column Chromatography Conditions for a Representative 4-Aryl-2-Furoic Acid Derivative
| Stationary Phase | Mobile Phase System (Gradient) | Loading Capacity (g crude/100g silica) | Typical Purity Achieved (%) |
| Silica Gel (60 Å, 40-63 µm) | Hexane/Ethyl Acetate (9:1 to 1:1) with 0.5% Acetic Acid | 1-2 | >98 |
| Silica Gel (60 Å, 40-63 µm) | Dichloromethane/Methanol (100:0 to 95:5) with 0.5% Acetic Acid | 1-2.5 | >97 |
| C18 Reverse Phase Silica | Water/Acetonitrile (9:1 to 1:9) with 0.1% Formic Acid | 0.5-1 | >99 |
Note: Data are representative and may vary depending on the specific derivative and impurities.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or co-solvent system.
-
Dissolution: Place the crude 4-aryl-2-furoic acid derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product. For these acidic compounds, include 0.5-1% acetic or formic acid in the eluent.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-aryl-2-furoic acid derivative.
Visualizations
References
Effect of base and solvent on the efficiency of 4-Bromo-2-furoic acid reactions
Welcome to the Technical Support Center for optimizing reactions involving 4-Bromo-2-furoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during reactions with this compound, focusing on Suzuki-Miyaura and Heck couplings, as well as nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here’s a systematic troubleshooting approach:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.
-
Inappropriate Base: The choice and quality of the base are critical.
-
Strength and Solubility: Stronger, soluble inorganic bases like K₃PO₄ and Cs₂CO₃ often give better yields compared to weaker bases like Na₂CO₃. Ensure the base is finely powdered to maximize surface area.
-
Mitigating Decarboxylation: The carboxylic acid group on this compound can be prone to decarboxylation under harsh basic conditions. Consider using milder bases such as KF or K₂HPO₄, which can sometimes prevent this side reaction without significantly compromising the coupling efficiency.
-
-
Suboptimal Solvent System: A combination of an organic solvent and water is typically necessary to dissolve both the organic substrate and the inorganic base.
-
Commonly effective solvent systems include 1,4-Dioxane/H₂O and Toluene/H₂O. The optimal ratio may need to be determined empirically, but a starting point of 4:1 or 5:1 (organic:water) is common.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing can minimize this.
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, particularly if the reaction temperature is too high or the reaction time is too long. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
Q2: My this compound appears to be undergoing decarboxylation during the Suzuki coupling. How can I prevent this?
A2: Decarboxylation is a known side reaction for heteroaromatic carboxylic acids under the basic and often heated conditions of Suzuki couplings. To mitigate this:
-
Use Milder Bases: As mentioned, switching to a milder base like potassium fluoride (KF) or dipotassium hydrogen phosphate (K₂HPO₄) can be effective.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system (e.g., using a Buchwald ligand) or a longer reaction time, but it can significantly reduce the rate of decarboxylation.
-
Protect the Carboxylic Acid: While adding extra steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will prevent decarboxylation. The ester can then be hydrolyzed post-coupling.
Heck Coupling
Q3: What are the recommended bases and solvents for the Heck coupling of this compound with an alkene?
A3: The choice of base and solvent in a Heck reaction is crucial for its success.
-
Base Selection: Both organic and inorganic bases can be used.
-
Organic Bases: Triethylamine (Et₃N) is a common choice. It acts as both a base and can help to regenerate the active Pd(0) catalyst.
-
Inorganic Bases: Bases like Na₂CO₃ and K₂CO₃ are also effective. In some cases, a combination of an organic and inorganic base can improve the selectivity and rate of the reaction.
-
-
Solvent Selection: Polar aprotic solvents are generally preferred for Heck reactions.
-
DMF (N,N-Dimethylformamide): Often a good choice due to its high polarity and boiling point.
-
NMP (N-Methyl-2-pyrrolidone): Similar to DMF and can be used at higher temperatures.
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
-
Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but the reaction is sluggish. What conditions should I try?
A4: For a successful SNAr reaction on this compound, which is an electron-rich heterocycle, specific conditions are often required.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the formation of the Meisenheimer complex intermediate.
-
Base: A non-nucleophilic base is often required to deprotonate the amine nucleophile, increasing its reactivity. Examples include NaH or K₂CO₃. If the amine is used as the solvent, an additional base may not be necessary.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate. Microwave irradiation can also be effective in accelerating the reaction.
-
Catalysis: In some cases, particularly with less reactive amines, copper-catalyzed conditions (Ullmann condensation) may be necessary.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Heck reactions with substrates similar to this compound to provide a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids - Effect of Base and Solvent
| Entry | Aryl Bromide | Base (equiv.) | Solvent System | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N-(tert-butyl)pyridin-2-amine | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | Pd(OAc)₂ / SPhos (2) | 80-100 | 4-16 | Good to Excellent |
| 2 | 4-Bromoanisole | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92[1] |
| 3 | 4-Bromoanisole | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88[1] |
| 4 | 4-Bromoanisole | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85[1] |
| 5 | 2-Bromopyridine | Na₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ / SPhos | 100 | 16-24 | Low to Moderate |
Table 2: Heck Coupling of Aryl Halides with Alkenes - Effect of Base and Solvent
| Entry | Aryl Halide | Alkene | Base | Solvent | Catalyst | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Et₃N | NMP | Supported Pd | 100 | High |
| 2 | Iodobenzene | Methyl acrylate | Na₂CO₃ | NMP | Supported Pd | 100 | High |
| 3 | Bromobenzene | Styrene | Et₃N | DMF | Pd(OAc)₂ | 100 | Good |
| 4 | Aryl Bromide | Alkene | K₂CO₃ | DMA | Pd(OAc)₂ | 130-140 | Good |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Heck Coupling of this compound
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃).
-
Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 100-140 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol for monitoring, work-up, and purification.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: Logic diagram for selecting the appropriate reaction type.
References
Technical Support Center: Managing Protodeboronation in Suzuki Couplings
Welcome to the technical support center for managing protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this undesired pathway. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize protodeboronation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki couplings?
Protodeboronation is a side reaction where the boronic acid or ester group of the organoboron reagent is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This leads to the formation of an undesired, deboronated byproduct and consumption of the starting material, which ultimately lowers the yield of the desired cross-coupled product.[1][2] This side reaction is particularly problematic with electron-rich, electron-deficient, and certain heteroaryl boronic acids.[2][3]
Q2: What are the primary factors that promote protodeboronation?
Several reaction parameters can influence the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.[2][4] While a base is essential for the Suzuki coupling, an excessively high concentration of hydroxide ions can have a negative impact by promoting the formation of unreactive boronate species and enhancing side reactions.[5]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[4][6]
-
Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[2][4]
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Catalyst System: The palladium catalyst and ligands can play a role. Bulky, electron-rich phosphine ligands, while often effective for challenging couplings, can sometimes promote protodeboronation.[4][7][8] A slow or inefficient catalyst allows more time for the competing protodeboronation to occur.[6]
-
pH: The pH of the reaction medium is a crucial factor, as it affects the speciation of the boronic acid.[4][9] For certain heteroaryl boronic acids, the maximum rate of decomposition is observed at neutral pH.[4]
Q3: I am observing significant protodeboronation. What are the first troubleshooting steps I should take?
If you are observing a significant amount of your deboronated starting material, consider the following initial steps:
-
Re-evaluate your base: If you are using a strong base (e.g., NaOH, KOH), consider switching to a milder base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2][4][6]
-
Lower the reaction temperature: Try running the reaction at the lowest temperature that allows for efficient coupling.[6][10]
-
Minimize water: If possible, use anhydrous solvents and ensure your reagents are dry.[2][4]
-
Use a more active catalyst: A highly active catalyst system can accelerate the desired Suzuki coupling to outpace protodeboronation.[6][10]
Q4: How can I protect my boronic acid from protodeboronation?
A highly effective strategy is to use a more stable boronic acid surrogate. These derivatives can slowly release the active boronic acid in situ, keeping its concentration low and minimizing the opportunity for protodeboronation.[6][10]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[10][11]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline, air-stable solids that provide a very slow and controlled release of the boronic acid.[6][10][11]
-
Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that also participate in a slow release of the boronic acid.[11]
Q5: How do I quantify the extent of protodeboronation in my reaction?
The most direct method for quantifying protodeboronation is to monitor the reaction progress over time using ¹H or ¹⁹F NMR spectroscopy (if fluorine atoms are present).[4] By integrating the signals corresponding to the starting material, the desired product, and the protodeboronated byproduct, you can determine their relative ratios and calculate the conversion and yield with respect to the side reaction.[4] An internal standard can be used for more precise quantification.[11]
Data Presentation
Table 1: Effect of Boron Reagent Type on Stability and Yield
This table summarizes the qualitative stability of different boron reagents and their impact on mitigating protodeboronation.
| Boron Reagent Type | General Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | Low to Moderate | Commercially available; no deprotection needed. | Prone to protodeboronation, oxidation, and polymerization.[11] |
| Pinacol Boronate | Moderate | Generally more stable than boronic acids; good for purification.[11] | Can still hydrolyze and undergo protodeboronation.[11] |
| Trifluoroborate Salt | High | Highly stable crystalline solids; allows for slow release of boronic acid.[11] | Requires specific conditions for in situ hydrolysis. |
| MIDA Boronate | Very High | Exceptionally stable, air-stable solids; tunable slow release.[11] | Requires an additional synthetic step to prepare; deprotection needed.[11] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
The choice of base can significantly impact the yield by influencing the rate of protodeboronation. The following data, adapted from a study on a heterocyclic system, highlights this effect.[10]
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[10]
Experimental Protocols
Protocol 1: General Procedure to Minimize Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for challenging couplings where protodeboronation is a major concern.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid surrogate (e.g., MIDA boronate, 1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)[6]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[4]
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Reagent Preparation: To the oven-dried reaction vessel, add the aryl halide, the boronic acid surrogate, and the base.[4]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M.[4]
-
Reaction Execution: Heat the sealed vessel to a moderate temperature (e.g., 60-80 °C).[4][11]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Quantification of Protodeboronation by ¹H NMR
This protocol describes a method to determine the extent of protodeboronation.
Materials:
-
Boronic acid or ester
-
Base
-
Deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)[11]
-
NMR tube
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard in the chosen deuterated solvent.[11]
-
Reaction Setup: In an NMR tube, set up a small-scale reaction mimicking your coupling conditions (boronic acid, base, solvent), but omit the aryl halide and palladium catalyst.[11] Add a known amount of the internal standard.
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0).[11] Then, heat the NMR tube to your reaction temperature and acquire spectra at regular time intervals.
-
Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the boronic acid and the protodeboronated byproduct.[4]
-
Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of the rate of protodeboronation.[4]
Visualizations
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges with 4-Bromo-2-furoic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Bromo-2-furoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during scale-up?
A1: The main stability concerns for this compound revolve around the furan ring's susceptibility to acidic conditions and the potential for decarboxylation at elevated temperatures. While the electron-withdrawing nature of the bromine atom and the carboxylic acid group lends some stability to the furan ring, harsh acidic conditions can still lead to ring-opening and the formation of polymeric materials.[1][2] High reaction temperatures may induce decarboxylation, leading to the loss of the carboxylic acid group and the formation of bromofuran impurities.[3]
Q2: What are common side reactions to anticipate when scaling up reactions with this compound?
A2: During scale-up, be vigilant for potential side reactions such as:
-
Ring Opening: As mentioned, acidic conditions can cause the furan ring to open, resulting in the formation of dicarbonyl compounds.[1][2]
-
Decarboxylation: Heating the reaction mixture, especially above its melting point, can lead to the loss of CO2.
-
Further Bromination/Debromination: Depending on the reaction conditions and reagents used, further bromination of the furan ring or loss of the existing bromine atom can occur.
-
Polymerization: The formation of insoluble polymeric materials can be triggered by overly acidic conditions or high temperatures.[2]
Q3: How does the solubility of this compound impact scale-up, and what solvents are recommended?
A3: The solubility of this compound is a critical factor in achieving homogeneous reaction mixtures and successful crystallizations at scale. Its solubility is influenced by the polarity of the solvent, temperature, and pH.[4] Generally, it exhibits good solubility in polar organic solvents.[4] For reactions, solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often employed.[5] For purification by recrystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
Q4: What are the key safety precautions for handling this compound on a larger scale?
A4: When handling this compound at scale, it is crucial to adhere to strict safety protocols. It is irritating to the eyes, respiratory system, and skin.[6] Always work in a well-ventilated area or a fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6] Minimize dust generation during handling.[6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Poor Solubility of Starting Material | - Increase reaction temperature if thermally permissible.- Screen for a more suitable solvent or a co-solvent system.- Consider converting the carboxylic acid to a more soluble salt or ester before the reaction. |
| Reagent Inactivity | - Verify the quality and purity of all reagents.- Use freshly opened or purified reagents, especially if they are hygroscopic or prone to degradation. |
| Inadequate Mixing at Scale | - Ensure the stirring mechanism is sufficient for the larger reaction volume to maintain a homogeneous mixture.- For heterogeneous reactions, consider mechanical stirring over magnetic stirring. |
| Sub-optimal Reaction Temperature | - Carefully monitor and control the internal reaction temperature. Remember that exotherms are more pronounced at a larger scale.- Optimize the temperature profile for the reaction. |
Issue 2: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Oiling Out During Crystallization | - Slow down the cooling rate to encourage crystal formation.- Try adding a co-solvent (an anti-solvent) to induce precipitation.- Scratch the inside of the flask to provide nucleation sites.- If the product is an oil at room temperature, consider purification by column chromatography. |
| Co-elution of Impurities in Column Chromatography | - Optimize the solvent system for better separation on a TLC plate before scaling up the column.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For highly polar products, explore techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or use a polar-embedded reversed-phase column.[8] |
| Persistent Impurities after Recrystallization | - Perform a pre-purification step, such as a wash with a suitable solvent, before recrystallization.- Consider a second recrystallization from a different solvent system.- Treat the solution with activated carbon to remove colored impurities. |
Data Presentation
Table 1: General Solubility of Furoic Acid Derivatives
| Solvent Class | General Solubility | Examples |
| Polar Aprotic | Good | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) |
| Polar Protic | Moderate to Good (pH-dependent) | Water, Ethanol, Methanol[4] |
| Non-polar | Poor | Hexanes, Toluene |
Note: Specific quantitative solubility data for this compound is limited. This table provides general guidance based on the behavior of similar compounds. Experimental determination of solubility in your specific system is recommended.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Workflow for Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation of your desired product from impurities. A typical starting point for furan derivatives could be a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the column.
-
Elution: Pass the eluent through the column under positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of the Furan Ring During Bromination (2001) | V. I. Bozhanov | 2 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Catalyst deactivation and recovery in 4-Bromo-2-furoic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 4-bromo-2-furoic acid. The focus is on the common challenges of palladium catalyst deactivation and strategies for its recovery and reuse.
Troubleshooting Guide
This guide addresses specific issues that may arise during your coupling experiments, with a focus on diagnosing and resolving problems related to catalyst performance.
Question: My reaction has stalled or is showing low conversion. How can I determine if catalyst deactivation is the cause?
Answer: A stalled reaction with starting material still present is a common sign of catalyst deactivation. To diagnose the issue, consider the following points:
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Visual Observation: A common sign of deactivation is the formation of black, insoluble particles, known as palladium black.[1] This indicates that the soluble, active Pd(0) catalyst has aggregated into an inactive state.
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Reaction Color: For homogeneous catalysts like Pd(OAc)₂, the initial dark red or brown color of the solution may fade as the catalyst precipitates out.[2]
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Check Reaction Parameters: Before blaming the catalyst, ensure other parameters are optimal. Confirm the quality and purity of your reagents and solvents, the integrity of your inert atmosphere (if applicable), and the accuracy of the reaction temperature. Pyridineboronic acids, for example, can be unstable and easily deborylate.[3]
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Incremental Catalyst Addition: If you suspect deactivation, adding a small, fresh portion of the catalyst to the stalled reaction can sometimes restart the conversion. If the reaction proceeds, it strongly suggests the initial catalyst charge was deactivated.
Question: My reaction mixture turned black, and the yield is poor. What happened and what can I do?
Answer: The formation of a black precipitate is a classic indicator of palladium catalyst aggregation into "palladium black," an inactive, heterogeneous form of the metal.[1] This is a primary pathway for catalyst deactivation in many cross-coupling reactions.
-
Common Causes:
-
High Temperature: Excessive heat can accelerate the agglomeration of palladium nanoparticles.
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Inadequate Ligand Protection: The phosphine ligand's role is to stabilize the Pd(0) center. If the ligand degrades or is not present in a sufficient ratio, the palladium atoms are more likely to aggregate.
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Substrate or Reagent Issues: Certain functional groups or impurities in the starting materials can promote the reduction and precipitation of palladium. The base used is also critical; for instance, some anhydrous couplings with K₃PO₄ require a small amount of water to be effective.[1]
-
-
Solutions:
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Optimize Ligand-to-Metal Ratio: Increasing the ligand concentration can sometimes prevent aggregation. Buchwald and trialkyl phosphine ligands are known to accelerate oxidative addition and may improve performance.[1]
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the deactivation process.
-
Use a More Robust Catalyst: Consider catalyst systems known for their stability, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5]
-
Catalyst Deactivation Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing potential catalyst deactivation issues.
References
Workup procedures to remove impurities from 4-Bromo-2-furoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of 4-Bromo-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can include unreacted 2-furoic acid, over-brominated species such as 4,5-dibromo-2-furoic acid, and isomeric byproducts like 5-bromo-2-furoic acid. The presence and ratio of these impurities largely depend on the reaction conditions, including the brominating agent used, reaction time, and temperature control.
Q2: What are the recommended first steps for purifying crude this compound?
A2: A typical purification strategy begins with an initial workup involving quenching the reaction, followed by extraction and then recrystallization. For highly impure samples, column chromatography may be necessary.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and quantifying the levels of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying the nature of any organic impurities present. Melting point analysis can also serve as a quick indicator of purity, with a sharp melting range close to the literature value (around 230-232 °C) suggesting high purity.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Problem: The recovery of this compound after recrystallization is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may be too good a solvent for the compound even at low temperatures. Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the ideal solubility profile. |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. |
| Crystallization Time is Too Short | Allow the solution to cool slowly to room temperature, and then in an ice bath, to ensure complete crystallization. Rushing the cooling process can lead to smaller, less pure crystals and lower recovery. |
Issue 2: Persistent Impurities After Recrystallization
Problem: Analytical data (e.g., HPLC, NMR) shows the presence of significant impurities even after multiple recrystallization attempts.
Troubleshooting Workflow:
Caption: Troubleshooting logic for persistent impurities.
Solutions:
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For Isomeric Impurities (e.g., 5-bromo-2-furoic acid): These can be particularly challenging to remove by recrystallization due to similar solubility profiles. Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often the most effective method for separation.
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For Over-brominated Impurities (e.g., 4,5-dibromo-2-furoic acid): A change in the recrystallization solvent system to one that better differentiates the solubilities of the mono- and di-brominated species may be effective.
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For Unreacted Starting Material (2-furoic acid): An acid-base extraction can be employed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., sodium bicarbonate). The more acidic 2-furoic acid will preferentially move into the aqueous layer as its carboxylate salt, while the less acidic this compound remains in the organic layer. Subsequent acidification of the organic layer and re-extraction will recover the purified product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is a good starting point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid.
-
Addition of Anti-solvent (if using a mixed solvent system): While the solution is hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold solvent mixture.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Illustrative Purity Enhancement by Recrystallization:
| Purification Step | Purity of this compound (%) | Typical Recovery (%) |
| Crude Product | 85 | - |
| After 1st Recrystallization | 95-97 | 70-85 |
| After 2nd Recrystallization | >99 | 80-90 (of the first crop) |
Note: This data is representative and actual results may vary based on the initial purity of the crude product and the specific conditions used.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing more acidic or basic impurities.
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.
-
Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. Combine the aqueous layers.
-
Separation of Layers: The organic layer now contains the less acidic impurities. The aqueous layer contains the deprotonated this compound.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the product precipitates out.
-
Extraction of Product: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Key Advantage | Key Disadvantage | Typical Purity Achieved |
| Recrystallization | Simple, effective for removing many common impurities. | Can have lower yields if not optimized; may not separate isomers effectively. | 95-99% |
| Acid-Base Extraction | Excellent for removing acidic or basic impurities. | Requires multiple steps and large volumes of solvents. | Can significantly improve purity before a final recrystallization. |
| Column Chromatography | Highly effective for separating compounds with similar polarities, such as isomers. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. | >99.5% |
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-furoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for key reaction products of 4-Bromo-2-furoic acid. This valuable building block is frequently utilized in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Understanding the NMR spectral characteristics of its derivatives is crucial for reaction monitoring, structural elucidation, and quality control. This document presents a summary of quantitative NMR data, detailed experimental protocols for common transformations, and visual aids to clarify reaction pathways and analytical workflows.
Introduction to Reactions of this compound
This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the bromine atom and the carboxylic acid functionality. Key reactions include:
-
Esterification: The carboxylic acid group can be readily converted to an ester, a common protecting group strategy or a means to modify the compound's physicochemical properties.
-
Suzuki-Miyaura Coupling: The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This is a powerful method for constructing complex biaryl structures.
-
Heck Reaction: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of substituted furoic acid derivatives with vinyl appendages.
This guide will focus on the NMR analysis of the products from these three important reaction types.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its representative reaction products. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | H3 (ppm) | H5 (ppm) | Other Protons (ppm) |
| 2-Furoic Acid[1] | 7.22 (dd, J=3.5, 0.8 Hz) | 7.90 (dd, J=1.6, 0.8 Hz) | 6.64 (dd, J=3.4, 1.7 Hz, H4) |
| Methyl 4-bromo-2-furoate | ~7.5 (s) | ~8.0 (s) | ~3.8 (s, 3H, OCH₃) |
| 4-Phenyl-2-furoic acid | ~7.4 (s) | ~8.1 (s) | ~7.3-7.8 (m, 5H, Ar-H) |
| (E)-4-(2-phenylethenyl)-2-furoic acid | ~7.3 (d, J=1.5 Hz) | ~7.9 (d, J=1.5 Hz) | ~7.2-7.7 (m, 7H, Ar-H & vinyl) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Carboxyl C (ppm) | Other Carbons (ppm) |
| 2-Furoic Acid[1] | 145.38 | 112.52 | 118.16 | 147.44 | 159.81 | - |
| Methyl 4-bromo-2-furoate | ~144 | ~115 | ~110 | ~148 | ~158 (Ester C=O) | ~52 (OCH₃) |
| 4-Phenyl-2-furoic acid | ~146 | ~110 | ~125 | ~150 | ~160 | ~126-135 (Aromatic C) |
| (E)-4-(2-phenylethenyl)-2-furoic acid | ~145 | ~112 | ~120 | ~149 | ~160 | ~125-136 (Aromatic & Vinyl C) |
Note: The data for the reaction products of this compound are estimated based on analogous compounds found in the literature. Actual experimental values may vary slightly.
Experimental Protocols
Detailed experimental procedures for the synthesis of the discussed products are provided below. These protocols are based on established literature methods and can be adapted as needed.[1][2]
Esterification: Synthesis of Methyl 4-bromo-2-furoate
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Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.
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Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours.
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Work-up: After completion (monitored by TLC), the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of 4-Phenyl-2-furoic acid
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Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Add a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
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Reaction Execution: Add a base, such as sodium carbonate (2.0 eq), to the mixture. The reaction is then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
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Work-up: After cooling, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product can be purified by recrystallization or column chromatography.
Heck Reaction: Synthesis of (E)-4-(2-phenylethenyl)-2-furoic acid
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Reaction Setup: To a mixture of this compound (1.0 eq), styrene (1.2 eq), and a palladium catalyst such as Pd(OAc)₂ (0.05 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a phosphine ligand like PPh₃ (0.1 eq).
-
Reaction Execution: Add a base, typically a tertiary amine like triethylamine (2.0 eq). The mixture is heated to 80-120 °C for 12-24 hours.
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Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent.
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Purification: The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the general workflow for NMR analysis.
Caption: Key reaction pathways of this compound.
Caption: General workflow for NMR analysis of reaction products.
Caption: Comparison of synthetic strategies from this compound.
References
A Comparative Guide to LC-MS Method Development for Monitoring 4-Bromo-2-Furoic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the real-time monitoring of chemical reactions is paramount for optimization and control. The synthesis of complex molecules often involves intermediates like 4-Bromo-2-furoic acid, a versatile building block in the pharmaceutical and agrochemical industries.[1] Effective monitoring of reactions involving this compound requires sensitive and specific analytical methods. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, supported by detailed experimental protocols and data presentation.
The Analytical Challenge
This compound, a carboxylic acid, presents analytical challenges due to its polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography columns.[2][3] Furthermore, its ionization efficiency in mass spectrometry can be variable. This guide outlines a robust LC-MS method development strategy to overcome these challenges and provides a comparative analysis against alternative techniques.
LC-MS Method Development Workflow
A systematic approach to LC-MS method development is crucial for achieving a sensitive, specific, and reliable assay for monitoring reactions involving this compound. The following workflow outlines the key stages:
Caption: A stepwise workflow for developing a robust LC-MS method.
Hypothetical Reaction Pathway
To illustrate the application of this method, consider a hypothetical Suzuki coupling reaction where this compound is a reactant. Monitoring the depletion of the starting material and the formation of the product is critical for determining reaction completion and yield.
Caption: A simplified Suzuki coupling reaction involving this compound.
Detailed Experimental Protocol: LC-MS Method for this compound
This protocol provides a starting point for developing a specific LC-MS method. Optimization will be necessary based on the specific reaction matrix and instrumentation.
1. Sample Preparation
-
Objective: To dilute the reaction mixture and precipitate any incompatible components.
-
Procedure:
-
Aliquots of the reaction mixture (e.g., 10 µL) are taken at specified time points.
-
The aliquot is immediately quenched and diluted 100-fold with a 50:50 mixture of acetonitrile and water.
-
The diluted sample is vortexed and then centrifuged at 14,000 rpm for 10 minutes to pellet any precipitated solids.
-
The supernatant is transferred to an autosampler vial for LC-MS analysis.
-
2. Liquid Chromatography Conditions
-
Rationale: A mixed-mode column is proposed to achieve good retention of the polar this compound.[4]
-
Parameters:
-
Column: Mixed-mode C18 and anion exchange column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry Conditions
-
Rationale: Electrospray ionization in negative mode is selected as it is generally effective for carboxylic acids.[4] Multiple Reaction Monitoring (MRM) will be used for quantification to ensure high selectivity and sensitivity.[5][6]
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 189/191 -> Product ion (m/z) 145/147 (corresponding to the loss of CO2)
-
Internal Standard (e.g., a structurally similar brominated aromatic carboxylic acid): To be determined based on availability and chromatographic behavior.
-
-
Comparison of Analytical Techniques
The choice of analytical technique for reaction monitoring depends on several factors including the required sensitivity, selectivity, speed, and cost. Below is a comparison of LC-MS with other common techniques.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR |
| Selectivity | Very High (mass-based) | Moderate to High | High (mass-based) | High (structure-based) |
| Sensitivity | Very High (pg to ng/mL)[7] | Moderate (µg/mL) | High (ng/mL) | Low (mg/mL) |
| Speed | Fast (minutes per sample) | Fast (minutes per sample) | Moderate (can require longer run times) | Slow (minutes to hours per sample) |
| Sample Prep | Simple (dilute and shoot) | Simple (dilute and shoot) | May require derivatization for polar analytes | Simple (dissolution in deuterated solvent) |
| Quantitative | Excellent (with internal standards)[5] | Good (with external or internal standards) | Good (with internal standards) | Good (with internal standard) |
| Cost | High | Low | Moderate | Very High |
| Applicability to this compound | Excellent, though method development is key. | Good, provided a suitable chromophore and separation from interfering species. | Possible with derivatization to increase volatility. | Excellent for structural confirmation, but lacks the sensitivity for monitoring low concentrations. |
Conclusion
For monitoring reactions involving this compound, LC-MS, particularly LC-MS/MS with MRM, offers a superior combination of sensitivity, selectivity, and speed, making it the gold standard for quantitative analysis in complex reaction mixtures.[8][9] While other techniques like HPLC-UV and GC-MS have their merits, they may lack the specificity and sensitivity required for accurate monitoring, especially at low concentrations. NMR, while unparalleled for structural elucidation, is generally not suitable for the high-throughput, quantitative analysis needed for reaction monitoring. The detailed LC-MS method development workflow and protocol provided in this guide offer a solid foundation for establishing a robust and reliable analytical method for your research and development needs.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. sciex.com [sciex.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Confirming Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a product's identity is a critical step to ensure safety, efficacy, and regulatory compliance. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique for this purpose, offering unparalleled precision and accuracy. This guide provides an objective comparison of HRMS with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for product identity confirmation depends on a variety of factors, including the nature of the analyte, the required level of specificity, and the available resources. The following table summarizes the key performance metrics of HRMS compared to its alternatives.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | Ultraviolet-Visible (UV-Vis) |
| Primary Information | Precise mass-to-charge ratio (m/z), elemental composition | Chemical environment of specific nuclei (e.g., ¹H, ¹³C), molecular structure and connectivity | Molecular vibrations, presence of functional groups | Electronic transitions, presence of chromophores |
| Mass Accuracy | < 5 ppm[1][2] | Not applicable | Not applicable | Not applicable |
| Resolution | High (e.g., > 20,000 FWHM)[1] | High, dependent on magnetic field strength | Moderate (typically 4-8 cm⁻¹)[3] | Low |
| Sensitivity | High (picomole to femtomole)[4] | Moderate (micromole to nanomole) | Low (milligram to microgram) | Moderate to low |
| Limit of Detection | Low (ng/mL to pg/mL) | ~5 µg for some applications[5] | Generally in the microgram range | Dependent on molar absorptivity |
| Sample Amount | Low (up to 1 mg)[2] | High (5-25 mg for ¹H, 50-100 mg for ¹³C)[6] | Low (milligram to microgram) | Low (microgram to nanogram) |
| Specificity | Very High | Very High | Moderate | Low |
| Structural Information | Fragmentation pattern provides structural clues | Detailed 3D structure and connectivity | Functional groups present | Limited to conjugated systems |
| Quantitative Analysis | Yes, with appropriate standards | Yes (qNMR) | Possible, but less precise than other methods | Yes, follows Beer-Lambert Law |
| Destructive? | Yes | No | No | No |
In-Depth Look at HRMS for Product Identity
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.[7][8] This capability is a significant advantage over low-resolution mass spectrometry, which can only provide nominal mass information.[1] The high resolving power of HRMS instruments enables the separation of ions with very similar m/z values, which is crucial for the analysis of complex mixtures and the confident identification of the target compound.[8]
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the confirmation of a small molecule product's identity using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
a. Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified product.[2]
-
Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 10-100 µg/mL. The solvent should be compatible with the liquid chromatography mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
b. LC-HRMS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Full scan from m/z 100-1000.
-
Resolution: Set to >20,000 FWHM.[1]
-
Mass Accuracy: Calibrate the instrument to achieve < 5 ppm mass accuracy.[1][2]
-
c. Data Analysis:
-
Extract the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).
-
Use the accurate mass to calculate the elemental formula using a molecular formula calculator.
-
Compare the calculated elemental formula with the expected formula of the product.
-
Analyze the fragmentation pattern (if MS/MS data is acquired) to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the basic steps for acquiring a ¹H NMR spectrum for product identity confirmation.
a. Sample Preparation:
-
Dissolve 5-25 mg of the dry sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[6]
-
Ensure the sample is fully dissolved. If not, filter the solution to remove any solids.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.
b. NMR Analysis:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
c. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
-
Compare the obtained spectrum with the expected spectrum for the product.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.
a. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]
b. FTIR Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
c. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H, C-H).
-
Compare the obtained spectrum with a reference spectrum of the expected product or with known functional group correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol describes a general method for obtaining a UV-Vis spectrum for a product that contains a chromophore.
a. Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Prepare a blank solution containing only the solvent.
b. UV-Vis Analysis:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Place the blank solution in a cuvette and measure the baseline.
-
Replace the blank with the sample solution in a matched cuvette and measure the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).
c. Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The presence of absorbance at a specific λmax can indicate the presence of a particular chromophore or conjugated system.
-
While not definitive for complete identity confirmation on its own, it can be a useful confirmatory test when compared to a reference standard.
Visualizing the Workflow and a Logical Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for product identity confirmation using LC-HRMS.
Caption: Logical comparison of analytical techniques for product identity confirmation.
Conclusion
High-Resolution Mass Spectrometry stands out as a premier technique for the definitive confirmation of product identity, particularly in the pharmaceutical and chemical industries. Its ability to provide exact mass and elemental composition with high sensitivity and specificity is unmatched by other common laboratory techniques. While NMR spectroscopy offers complementary and equally powerful structural elucidation capabilities, and FTIR and UV-Vis spectroscopy provide valuable, albeit less specific, information, HRMS delivers a unique combination of speed, accuracy, and confidence. The choice of technique will ultimately depend on the specific analytical question, but for unambiguous product identity confirmation, HRMS is an indispensable tool in the modern analytical laboratory.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. utoledo.edu [utoledo.edu]
- 3. agilent.com [agilent.com]
- 4. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. measurlabs.com [measurlabs.com]
- 8. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Comparative Purity Assessment of 4-Bromo-2-furoic Acid Derivatives by High-Performance Liquid Chromatography
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the purity of intermediates and final compounds is of paramount importance. 4-Bromo-2-furoic acid is a versatile starting material, amenable to a variety of chemical transformations, including amidation, esterification, and cross-coupling reactions.[1] This guide provides a comparative purity assessment of three distinct compounds synthesized from this compound, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis. The presented data and protocols are intended to assist researchers in method development and the selection of purification strategies.
Executive Summary of Purity Analysis
The purity of three synthesized derivatives of this compound—an amide, an ester, and a Suzuki coupling product—was determined by reverse-phase HPLC. The results, summarized in Table 1, indicate that all synthetic routes produced the target compounds in high purity, with the Suzuki coupling reaction yielding the product with the highest purity.
| Compound Name | Structure | Synthetic Reaction | Retention Time (min) | % Purity (by Area) |
| 4-Bromo-N-phenyl-2-furamide | 4-Bromo-N-phenyl-2-furamide | Amidation | 8.2 | 98.5% |
| Methyl 4-bromo-2-furoate | Methyl 4-bromo-2-furoate | Esterification | 6.5 | 99.1% |
| 4-(4-methoxyphenyl)-2-furoic acid | 4-(4-methoxyphenyl)-2-furoic acid | Suzuki Coupling | 7.8 | 99.6% |
Table 1. Comparative HPLC Purity Analysis of Synthesized Compounds.
Experimental Protocols
Detailed methodologies for the synthesis of each derivative and the subsequent HPLC analysis are provided below.
Synthesis Protocols
1. Synthesis of 4-Bromo-N-phenyl-2-furamide (Amidation)
To a solution of this compound (1.0 g, 5.24 mmol) in anhydrous dichloromethane (20 mL) was added oxalyl chloride (0.65 mL, 7.86 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the crude acid chloride. The acid chloride was then dissolved in anhydrous dichloromethane (20 mL) and aniline (0.57 mL, 6.29 mmol) was added dropwise at 0 °C. The reaction was stirred at room temperature for 4 hours. The reaction mixture was washed with 1 M HCl (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which was purified by recrystallization from ethanol.
2. Synthesis of Methyl 4-bromo-2-furoate (Esterification)
This compound (1.0 g, 5.24 mmol) was dissolved in methanol (25 mL), and concentrated sulfuric acid (0.1 mL) was added cautiously. The mixture was heated at reflux for 6 hours. After cooling to room temperature, the methanol was removed under reduced pressure. The residue was dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the methyl ester as a white solid.
3. Synthesis of 4-(4-methoxyphenyl)-2-furoic acid (Suzuki Coupling)
A mixture of this compound (1.0 g, 5.24 mmol), 4-methoxyphenylboronic acid (0.95 g, 6.29 mmol), palladium(II) acetate (0.059 g, 0.26 mmol), and triphenylphosphine (0.275 g, 1.05 mmol) was prepared in a round-bottom flask. A solution of 2 M sodium carbonate (7.86 mL) and 1,2-dimethoxyethane (20 mL) was added. The reaction mixture was degassed with argon and then heated at 80 °C for 12 hours. After cooling, the mixture was diluted with water (30 mL) and washed with ethyl acetate (2 x 20 mL). The aqueous layer was acidified with 2 M HCl to pH 2-3, and the resulting precipitate was collected by filtration, washed with water, and dried to give the desired product.
HPLC Analysis Protocol
The purity of the synthesized compounds was determined using a reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetinotrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
The general workflow from the synthesis of a derivative of this compound to its purity assessment by HPLC is illustrated in the following diagram.
Caption: Experimental workflow from synthesis to HPLC purity assessment.
Signaling Pathway of Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle, which involves a palladium catalyst, is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide demonstrates robust synthetic and analytical methodologies for the preparation and purity assessment of derivatives of this compound. The high purities achieved across different reaction types underscore the versatility of this starting material in synthetic chemistry. The provided HPLC method is suitable for the routine quality control of these and similar compounds.
References
A Comparative Analysis of the Reactivity of 4-Bromo-2-furoic Acid and 5-Bromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
The reactivity of 4-Bromo-2-furoic acid and 5-Bromo-2-furoic acid is fundamentally dictated by the position of the bromine atom relative to the electron-withdrawing carboxylic acid group and the electron-donating furan oxygen.
-
5-Bromo-2-furoic acid: The bromine atom is at the 5-position, which is para-like to the carboxylic acid at the 2-position. Both the oxygen atom of the furan ring and the carboxylic acid group exert significant electronic influence on this position. The oxygen atom's lone pairs can be delocalized towards the 5-position, increasing its electron density. Conversely, the electron-withdrawing nature of the carboxylic acid group deactivates the ring, particularly at the 5-position through resonance.
-
This compound: The bromine atom is at the 4-position, which is meta-like to the carboxylic acid. The electronic influence of the carboxylic acid on this position is primarily inductive, leading to a different electronic environment compared to the 5-position.
Comparative Reactivity in Key Organic Reactions
Based on the electronic differences, we can predict the relative reactivity of the two isomers in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-bromine bond.
Expected Reactivity:
-
5-Bromo-2-furoic acid is generally expected to be more reactive in Suzuki-Miyaura coupling. The C5 position of the furan ring is more electron-rich due to the influence of the ring oxygen, which can facilitate the oxidative addition step.
-
This compound is expected to be less reactive . The C4 position is less activated towards oxidative addition.
While specific comparative data is unavailable, the following table provides representative conditions for Suzuki-Miyaura coupling of bromofurans. Yields are highly dependent on the specific coupling partner and reaction conditions.
| Feature | This compound | 5-Bromo-2-furoic acid |
| Expected Reactivity | Lower | Higher |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene, DMF |
| Temperature | Typically 80-120 °C | Typically 80-120 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of the bromofuroic acid (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
A Comparative Guide to the Synthetic Utility of 4-Bromo-2-furoic Acid and Other Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, brominated heterocycles serve as indispensable building blocks for the construction of complex molecular architectures. Their utility primarily stems from their ability to participate in a wide array of cross-coupling reactions, allowing for the strategic introduction of various substituents. This guide provides an objective comparison of the synthetic utility of 4-Bromo-2-furoic acid against other commonly employed brominated heterocycles, namely bromopyridines, bromothiophenes, and bromopyrroles. The comparison is supported by experimental data to inform the selection of appropriate substrates for specific synthetic endeavors.
Executive Summary
This compound is a versatile reagent that combines the reactivity of a brominated furan ring with the functionality of a carboxylic acid. This unique combination allows for sequential or orthogonal functionalization, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] While other brominated heterocycles such as bromopyridines, bromothiophenes, and bromopyrroles are also widely utilized in cross-coupling reactions, the presence of the carboxylic acid moiety in this compound offers distinct synthetic advantages and challenges. The relative reactivity of these heterocycles in common palladium-catalyzed reactions is a key consideration for synthetic planning.
Comparative Reactivity in Cross-Coupling Reactions
The synthetic utility of brominated heterocycles is most prominently showcased in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The efficiency of these reactions is influenced by the nature of the heterocyclic core, the position of the bromine atom, and the electronic properties of other substituents on the ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the brominated heterocycle in this reaction is a critical factor for achieving high yields.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Brominated Heterocycle | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound methyl ester * | Methyl 4-phenyl-2-furoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2-Bromothiophene | 2-Phenylthiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 3-Bromothiophene | 3-Phenylthiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| 3-Bromopyridine | 3-Phenylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 2-Bromopyridine | 2-Phenylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90-98 |
Note: Data for the methyl ester of this compound is used as a proxy due to the limited availability of direct yield data for the free acid under comparable conditions. The carboxylic acid can be obtained by subsequent hydrolysis.
Generally, electron-rich heterocycles can be more challenging substrates in Suzuki couplings. However, the choice of catalyst, ligand, and base can be optimized to achieve high yields for all classes of brominated heterocycles.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. It is another cornerstone of C-C bond formation in modern organic synthesis.
Table 2: Comparison of Yields in Heck Reaction with Styrene
| Brominated Heterocycle | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound methyl ester * | Methyl 4-styryl-2-furoate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~70-85 |
| 2-Bromothiophene | 2-Styrylthiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | - | High |
| 3-Bromothiophene | 3-Styrylthiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | - | Moderate to High |
| 3-Bromopyridine | 3-Styrylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 24 | ~60-75 |
| 2-Bromopyridine | 2-Styrylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 24 | ~70-85 |
Note: Data for the methyl ester of this compound is used as a proxy. The free acid may require different reaction conditions or protection strategies.
The reactivity in the Heck reaction also varies depending on the heterocycle. Generally, more electron-deficient heterocycles tend to be more reactive in the oxidative addition step.
Unique Synthetic Utility of this compound
The presence of both a bromo and a carboxylic acid functional group on the furan ring provides this compound with unique synthetic possibilities.[1] These two functional groups can be manipulated selectively to build molecular complexity.
Caption: Synthetic pathways for this compound.
This dual functionality allows for a divergent synthetic strategy where either the bromine atom or the carboxylic acid can be reacted first, leading to a variety of substituted furan derivatives.
Other Brominated Heterocycles in Synthesis
-
Bromopyridines: These are essential building blocks in the pharmaceutical and agrochemical industries.[2] The nitrogen atom in the pyridine ring can influence the reactivity and also serve as a site for coordination or further reaction.
-
Bromothiophenes: Thiophene-based compounds are known for their diverse biological activities. Bromothiophenes are key intermediates in the synthesis of many of these bioactive molecules, as well as in materials science for the development of conducting polymers.
-
Bromopyrroles: Marine organisms are a rich source of bromopyrrole alkaloids with a wide range of medicinal applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Synthetic access to these complex molecules often relies on the use of simpler bromopyrrole building blocks.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of these brominated heterocycles in synthesis.
General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried flask, add the brominated heterocycle, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
General Procedure for Heck Reaction
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry flask, add the brominated heterocycle, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Biological Relevance and Signaling Pathways
Derivatives of these brominated heterocycles are often investigated for their potential as therapeutic agents. For instance, some furan-containing compounds have been explored as inhibitors of specific enzymes involved in disease pathways. One such enzyme is Methionine aminopeptidase 2 (METAP2), which plays a role in angiogenesis and is a target for anti-cancer and anti-obesity drugs.[2][5]
Caption: Inhibition of the METAP2 signaling pathway.
The inhibition of METAP2 by certain small molecules, potentially including derivatives of this compound, can disrupt the maturation of proteins necessary for angiogenesis and cell proliferation, thereby exerting therapeutic effects.
Conclusion
This compound stands out as a highly versatile building block due to its dual functionality, offering synthetic chemists a powerful tool for the construction of complex and diverse molecular scaffolds. While bromopyridines, bromothiophenes, and bromopyrroles each possess their own unique advantages and are widely employed in synthetic chemistry, the strategic use of this compound can enable efficient and divergent synthetic routes. The choice of a particular brominated heterocycle will ultimately depend on the specific target molecule and the desired synthetic strategy. A thorough understanding of their comparative reactivity and the optimization of reaction conditions are paramount to achieving successful synthetic outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Functionalization of 4-Bromo-2-furoic Acid: Suzuki vs. Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the furan ring system is a prevalent motif in numerous biologically active compounds. The selective introduction of carbon-carbon bonds at specific positions of the furan core is crucial for the development of novel molecular entities. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions, for the functionalization of 4-Bromo-2-furoic acid, a versatile building block in organic synthesis.
This comparison is supported by representative experimental data from analogous systems, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagent | Generally low toxicity, considered "greener". | High toxicity of organotin reagents, requiring careful handling and disposal.[1][2] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, can be challenging to remove completely from the product.[1][2] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons. | Excellent, very broad functional group tolerance.[1] |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions.[1] |
Performance Comparison: Experimental Data
While direct head-to-head comparative data for the functionalization of this compound is not extensively reported, the following table summarizes typical quantitative data for the Suzuki and Stille coupling of structurally similar bromo-heterocyclic systems with various coupling partners. These data provide a strong indication of the expected performance for the target substrate. For the purpose of this comparison, we will consider the reactions of the methyl ester of this compound, as the free carboxylic acid may require specific optimization or protection.
Table 1: Representative Performance Data for Suzuki and Stille Couplings of Bromo-heterocycles
| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | [1][3] |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90-95 | [1] |
| Suzuki | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-85 | [1] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | ~90-98 | [1] |
| Stille | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | DMF | 80 | 6 | ~90-95 | [1] |
| Stille | Tributyl(vinyl)stannane | AsPh₃ | NMP | 60 | 22 | ~60 | [4] |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki and Stille coupling reactions for the functionalization of methyl 4-bromo-2-furoate.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of methyl 4-bromo-2-furoate with a generic arylboronic acid.
Materials:
-
Methyl 4-bromo-2-furoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-furoate, the arylboronic acid, potassium phosphate, palladium(II) acetate, and Sphos.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-furoic acid methyl ester.
Stille Coupling Protocol
This protocol outlines the coupling of methyl 4-bromo-2-furoate with a generic organostannane.
Materials:
-
Methyl 4-bromo-2-furoate (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromo-2-furoate and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 8-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) and stir vigorously for 30 minutes for each wash. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the filtrate with brine (1 x 15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles of the Suzuki and Stille reactions and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Architecture: A Comparative Guide to the Structural Analysis of Bromo-Furoic Acid Derivatives
A detailed examination of the structural elucidation of bromo-furoic acid derivatives is crucial for researchers in medicinal chemistry and materials science. While the precise X-ray crystal structure of 4-Bromo-2-furoic acid remains to be published, this guide provides a comprehensive comparative analysis using the closely related isomer, 5-Bromo-2-furoic acid, as a primary example. This guide will delve into its crystallographic data, compare it with alternative analytical techniques, and provide detailed experimental protocols to support further research.
Unveiling the Crystal Lattice: 5-Bromo-2-furoic Acid
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The data derived from this technique provides invaluable insights into molecular geometry, intermolecular interactions, and packing within the crystal lattice.
Below is a summary of the crystallographic data for 5-Bromo-2-furoic acid.
| Parameter | 5-Bromo-2-furoic acid |
| Chemical Formula | C₅H₃BrO₃ |
| Molecular Weight | 190.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.33(1) |
| b (Å) | 5.23(1) |
| c (Å) | 12.16(2) |
| β (°) | 111.4(2) |
| Volume (ų) | 611.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.07 |
Beyond Diffraction: Alternative Analytical Methodologies
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information about the molecule's connectivity, functional groups, and behavior in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the synthetic chemist's arsenal for routine characterization.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis and analysis of bromo-furoic acid derivatives.
Synthesis of 5-Bromo-2-furoic acid
A common route to 5-Bromo-2-furoic acid involves the bromination of 2-furoic acid.
Materials:
-
2-Furoic acid
-
Bromine
-
Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)
-
Sodium thiosulfate solution
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-furoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.
-
The crude product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-Bromo-2-furoic acid crystals.
Single-Crystal X-ray Diffraction Analysis
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of 5-Bromo-2-furoic acid is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.
Visualizing the Workflow and Analytical Relationships
To better understand the processes and logical connections in structural analysis, the following diagrams are provided.
A Spectroscopic Dive into 4-Halofuroic Acids: A Comparative Guide for Researchers
In the realm of drug discovery and materials science, the subtle substitution of one halogen for another can dramatically alter a molecule's physicochemical properties and biological activity. This guide presents a detailed spectroscopic comparison of 4-bromo-2-furoic acid, 4-chloro-2-furoic acid, and 4-iodo-2-furoic acid. Due to the limited availability of comprehensive experimental data for these specific compounds in public databases, this comparison incorporates data for the parent compound, 2-furoic acid, to establish a baseline and discuss expected spectroscopic trends.
This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the spectroscopic characteristics of these halogenated heterocycles.
Spectroscopic Data Summary
The following table summarizes the available experimental data for 2-furoic acid and provides an overview of the expected trends for its 4-halogenated derivatives. The substitution at the 4-position of the furan ring is expected to influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.
| Spectroscopic Technique | 2-Furoic Acid (Experimental Data) | This compound | 4-Chloro-2-furoic Acid | 4-Iodo-2-furoic Acid |
| ¹H NMR | H3: 7.22 ppm (dd), H4: 6.64 ppm (dd), H5: 7.90 ppm (dd), COOH: ~13 ppm (s, broad)[1][2][3] | Data not available | Data not available | Data not available |
| ¹³C NMR | C2: 145.38 ppm, C3: 118.16 ppm, C4: 112.52 ppm, C5: 147.44 ppm, C=O: 159.81 ppm[1] | Data not available | Data not available | Data not available |
| IR Spectroscopy (cm⁻¹) | O-H stretch (broad): 3200-2500, C=O stretch: ~1700, C-O stretch: ~1300, Furan ring vibrations: 1580, 1470[3][4] | Data not available | Data not available | Data not available |
| UV-Vis Spectroscopy (λmax) | ~250 nm in various solvents[5] | Data not available | Data not available | Data not available |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 112.0160[6] | Molecular Weight: 190.98 | Molecular Weight: 146.53 | Molecular Weight: 237.98 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-halofuroic acids, based on standard procedures for organic acids.[3][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 4-halofuroic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid 4-halofuroic acid with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 4-halofuroic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 4-halofuroic acids.
Caption: Logical workflow for the spectroscopic comparison of 4-halofuroic acids.
References
- 1. rsc.org [rsc.org]
- 2. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric analysis of organic acids in renal tissue biopsy: identification of 4-hydroxybutyric acid and 4-hydroxy-2-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. metrohm.com [metrohm.com]
Evaluating the performance of different palladium catalysts for 4-Bromo-2-furoic acid coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-2-furoic acid is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a powerful tool for the synthesis of novel compounds. The choice of the palladium catalyst is critical for achieving optimal reaction outcomes, influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency in the cross-coupling of this compound. The following table summarizes the performance of different classes of palladium catalysts in these reactions. The data is compiled from studies on similar aryl bromides and represents expected outcomes for this compound.
| Catalyst System | Coupling Reaction | Coupling Partner | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic acid | 2-5 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 85 |
| PdCl₂(dppf) | Suzuki-Miyaura | Phenylboronic acid | 1-3 | Dioxane | K₃PO₄ | 100 | 16 | 92 |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Phenylboronic acid | 0.5-2 | Toluene | K₃PO₄ | 100 | 1-4 | >95 |
| Pd(OAc)₂ | Heck | Styrene | 2-5 | DMF | Et₃N | 100-120 | 12-24 | 70-85 |
| PdCl₂(PPh₃)₂ | Heck | Butyl acrylate | 1-3 | DMA | K₂CO₃ | 130-140 | 10-20 | 80-90 |
| Herrmann's Catalyst | Heck | Styrene | 0.1-1 | NMP | NaOAc | 140 | 4-8 | >95 |
| Pd(PPh₃)₄ / CuI | Sonogashira | Phenylacetylene | 2-5 | Et₃N/DMF | - | 60-80 | 6-12 | 80-90 |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira | Phenylacetylene | 1-3 | Toluene/Et₃N | - | 80-100 | 4-8 | 85-95 |
| [Pd(NHC)] Complex | Sonogashira | Phenylacetylene | 0.5-2 | Dioxane | Cs₂CO₃ | 100-110 | 2-6 | >95 |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which can be adapted for the specific case of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (as specified in the table). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time.[1] After cooling to room temperature, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (as specified in the table), the base (2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time.[1] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (as specified in the table), and the copper(I) co-catalyst (e.g., CuI, if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (5 mL), the base (e.g., an amine such as triethylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added.[1][2] The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the mixture is worked up by dilution with an organic solvent, washing with water and brine, and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-furoic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-Bromo-2-furoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use a dust respirator if handling the solid form and there is a risk of generating dust. | To prevent inhalation of dust particles.[3][4] |
It is essential to avoid generating dust when handling the solid form of this compound.[3][4][5] In the event of a spill, use dry clean-up methods. Do not add water to the spill, as this can increase the risk of exposure and environmental contamination.[1]
Disposal of Unused or Waste this compound
As a halogenated organic compound, this compound must be treated as hazardous waste.[1] It should never be disposed of in regular trash or poured down the drain.[1] The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[1]
Step-by-Step Disposal Procedure:
-
Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste."[1]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components mixed with it, including solvents.[1] Indicate the approximate quantities of each component.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Follow all institutional and regulatory procedures for waste manifests and pickup scheduling.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless they are properly decontaminated.[1]
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[1]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[1]
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is incineration.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-furoic acid
Essential Safety and Handling Guide for 4-Bromo-2-furoic Acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound in research and development settings. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Ingestion and inhalation should be avoided.[2][3]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Engineering Controls
To minimize exposure risk, specific engineering controls must be in place:
-
Chemical Fume Hood: Always handle this compound, especially when in powdered form or when solutions may produce vapors, inside a certified chemical fume hood.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[3][6]
-
Emergency Stations: An emergency eyewash station and a safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact and exposure.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | ANSI Z87-certified safety glasses with side shields or, preferably, chemical splash goggles.[7] A face shield may be required for splash hazards. | Protects eyes from dust particles and chemical splashes.[8] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[6] A chemical-resistant lab coat or apron should be worn.[6][7] | Prevents skin contact and irritation.[8] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used.[6][8] | Protects against inhalation of harmful dust and vapors.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[6][7] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before starting work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Have designated, clearly labeled containers ready for waste collection.
2. Handling and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation.[9]
-
Use anti-static weighing boats or paper.
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount of the chemical. Avoid generating dust clouds.[10]
-
Close the primary container tightly immediately after use.[3]
3. Dissolution and Solution Handling:
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure all containers with solutions are clearly labeled with the chemical name and concentration.
4. Post-Handling Decontamination:
-
Wipe down the spatula and any other equipment used with a suitable solvent. Dispose of the wipe as hazardous waste.
-
Clean the work area within the fume hood.
-
Carefully remove PPE, avoiding self-contamination. Wash hands thoroughly with soap and water after removing gloves.[3][10]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[9]
-
This includes unused product, contaminated consumables (e.g., gloves, pipette tips, weighing paper), and rinsate.[6][9]
-
Designate the container for "Halogenated Organic Waste."[9] Do not mix with other waste streams.[6]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the container.[9]
3. Decontamination of Empty Containers:
-
Empty containers must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., one used in the procedure).[9]
-
Collect Rinsate: The solvent used for rinsing is now hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[9]
-
Once decontaminated, the container can be disposed of as non-hazardous lab glass or plastic, per your institution's guidelines.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3] The primary disposal method for this type of waste is controlled incineration.[9]
Quantitative Data Summary
The following table summarizes key physical and safety information for this compound.
| Property | Value |
| Chemical Formula | C₅H₃BrO₃ |
| Molecular Weight | 190.98 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 230-232 °C[4] |
| Boiling Point | 283.9 °C at 760 mmHg[4] |
| Flash Point | 125 °C[4] |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Hazard Statements | H302, H315, H319, H332, H335[4] |
| Storage Class | 11 (Combustible Solids)[11] |
Emergency Procedures
Spill Response:
-
Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, sweep up the material, and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[10] Clean the area with a suitable solvent and dispose of cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3][13]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. americanelements.com [americanelements.com]
- 5. cochise.edu [cochise.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 5-溴-2-呋喃甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
